AL 8810 isopropyl ester
説明
Structure
3D Structure
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJEEIAJJWMNC-IHMKMYTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AL 8810 isopropyl ester chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] As a lipid-soluble prodrug, it readily penetrates biological membranes and is subsequently hydrolyzed to its active form, AL 8810 acid.[3][4] This compound has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the FP receptor in various biological systems. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental methodologies and an examination of its interaction with the FP receptor signaling pathway.
Chemical Structure and Properties
AL 8810 is a synthetic analog of prostaglandin F2α (PGF2α) characterized by two key structural modifications: a fluorine atom at the 11β position and a 2,3-dihydro-1H-inden-2-yl group at the 15-position.[2] The isopropyl esterification of the carboxylic acid group enhances its lipophilicity, facilitating its use in experimental models.[3]
Chemical Name: 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]
Image of the chemical structure of this compound:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C27H37FO4 | [1][4] |
| Molecular Weight | 444.6 g/mol | [1] |
| CAS Number | 208114-93-6 | [1][4] |
| Appearance | Crystalline solid | [1] |
| Solubility | ≤25 mg/mL in ethanol, 25 mg/mL in DMSO, 25 mg/mL in dimethyl formamide | [1] |
| Storage | Store at -20°C | [1] |
Pharmacological Properties
AL 8810 is a selective antagonist at the FP receptor, exhibiting weak partial agonist activity at higher concentrations.[1][2] Its antagonist properties have been well-characterized in various in vitro systems, most notably in A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, both of which endogenously express the FP receptor.[2]
In Vitro Pharmacology
The pharmacological parameters of the active form, AL 8810 acid, are summarized in the following table.
| Parameter | Cell Line | Value | Reference(s) |
| EC50 (Agonist Potency) | A7r5 | 261 ± 44 nM | [2] |
| 3T3 | 186 ± 63 nM | [2] | |
| Emax (Intrinsic Activity) | A7r5 | 19% (relative to cloprostenol) | [2] |
| 3T3 | 23% (relative to cloprostenol) | [2] | |
| pA2 (Antagonist Potency) | A7r5 | 6.68 ± 0.23 | [2] |
| 3T3 | 6.34 ± 0.09 | [2] | |
| Ki (Antagonist Potency) | A7r5 | 426 ± 63 nM (against 100 nM fluprostenol) | [2] |
AL 8810 demonstrates high selectivity for the FP receptor, showing no significant inhibitory activity at other prostanoid receptors such as DP, EP2, EP4, and TP, even at concentrations up to 10 µM.[1][2]
Mechanism of Action and Signaling Pathway
The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[6] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[6]
AL 8810, as a competitive antagonist, binds to the FP receptor and prevents the binding of endogenous agonists like PGF2α, thereby inhibiting this signaling cascade.[2]
Experimental Protocols
General Workflow for Assessing FP Receptor Antagonism
The following diagram illustrates a typical experimental workflow for characterizing the antagonist properties of a compound like AL 8810 at the FP receptor.
Detailed Methodology: Phospholipase C Activity Assay (Phosphoinositide Turnover)
This protocol is based on the methods generally employed for characterizing FP receptor antagonists like AL 8810.[2]
1. Cell Culture and Plating:
- A7r5 or Swiss 3T3 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.
2. Radiolabeling:
- The growth medium is replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL).
- Cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
3. Assay Procedure:
- The labeling medium is removed, and the cells are washed with a buffer (e.g., HEPES-buffered saline).
- A buffer containing LiCl (e.g., 10 mM) is added to the cells and incubated for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Cells are pre-incubated with varying concentrations of AL 8810 (or vehicle control) for a defined period (e.g., 15-30 minutes).
- The FP receptor agonist (e.g., fluprostenol) is then added to stimulate phosphoinositide turnover, and the incubation continues for a specific duration (e.g., 30-60 minutes).
4. Extraction and Quantification of Inositol Phosphates:
- The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid).
- The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography (e.g., Dowex columns).
- The eluted [³H]inositol phosphates are quantified using liquid scintillation counting.
5. Data Analysis:
- The amount of radioactivity is used to determine the concentration of inositol phosphates produced.
- Dose-response curves are generated to calculate agonist potency (EC50) and efficacy (Emax).
- In the presence of the antagonist, the shift in the agonist dose-response curve is used to determine the antagonist potency (pA2 or Ki) using Schild analysis.[7]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available due to its proprietary nature, the general synthetic strategy for prostaglandin analogs is well-established and is likely based on the Corey synthesis. This approach typically involves the construction of a key intermediate, the Corey lactone, which contains the stereochemically defined cyclopentane (B165970) core of the prostaglandin.
The synthesis would then involve the following key transformations:
-
Introduction of the α-chain: This is typically achieved via a Wittig or Horner-Wadsworth-Emmons reaction to install the seven-carbon carboxylic acid-containing side chain.
-
Introduction of the ω-chain: This involves the addition of the side chain containing the 2,3-dihydro-1H-inden-2-yl moiety. This is a more complex step and would likely involve a nucleophilic addition to a carbonyl group on the cyclopentane ring, followed by stereoselective reduction.
-
Fluorination: The introduction of the fluorine atom at the 11β position is a challenging step and would likely involve specialized fluorinating reagents.
-
Esterification: The final step would be the esterification of the carboxylic acid to form the isopropyl ester.
Conclusion
This compound is a critical tool for researchers in the field of prostanoid pharmacology. Its high potency and selectivity for the FP receptor allow for the precise investigation of the roles of this receptor in health and disease. This guide has provided a comprehensive overview of its chemical and pharmacological properties, the signaling pathway it modulates, and the experimental approaches used for its characterization. This information will be valuable for scientists and professionals in drug development and related fields.
References
- 1. The synthesis and biological activity of alkyloxy prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hydra (genus) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of AL-8810 Isopropyl Ester as a Prostaglandin FP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AL-8810 is a potent and selective competitive antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As a structural analog of PGF2α, AL-8810 exhibits high affinity for the FP receptor, effectively blocking the binding of the endogenous ligand PGF2α and other FP receptor agonists.[2] Its isopropyl ester form is a more lipid-soluble prodrug, designed to enhance its penetration across biological membranes, such as in ophthalmic applications.[3] The primary mechanism of action involves the inhibition of the canonical Gq/11 protein-coupled signaling cascade, which prevents the downstream mobilization of intracellular calcium and subsequent physiological responses.[4] This technical guide provides a detailed overview of the molecular interactions, signaling pathways, and experimental validation of AL-8810's antagonist activity at the FP receptor.
The Prostaglandin FP Receptor and its Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4] The endogenous ligand for the FP receptor is PGF2α.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This rapid increase in intracellular calcium concentration ([Ca2+]i) activates various downstream cellular processes.
The following diagram illustrates the canonical signaling pathway of the prostaglandin FP receptor.
Caption: Agonist-induced FP receptor signaling cascade.
AL-8810 Mechanism of Antagonism
AL-8810 is a selective, competitive antagonist at the FP receptor.[2] This means it binds to the same site on the receptor as the endogenous agonist PGF2α but does not activate the receptor. By occupying the binding site, AL-8810 prevents PGF2α and other agonists from binding and initiating the signaling cascade. While AL-8810 is primarily an antagonist, it has been observed to be a very weak partial agonist, exhibiting low intrinsic activity relative to full agonists like fluprostenol.[2][7][8] However, its predominant and functionally relevant effect is antagonism.[2]
The antagonistic action of AL-8810 results in the blockade of agonist-induced PLC activation, thereby preventing the production of IP3 and the subsequent mobilization of intracellular calcium. This has been demonstrated in various cell types, including rat aortic smooth muscle A7r5 cells, Swiss mouse 3T3 fibroblasts, and HEK-293 cells expressing the cloned human ocular FP receptor.[2]
The following diagram illustrates how AL-8810 antagonizes the FP receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
AL-8810 Isopropyl Ester: A Technical Guide to a Selective FP Receptor Antagonist Prodrug
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of AL-8810 isopropyl ester, a prodrug of the potent and selective prostaglandin (B15479496) F2α (FP) receptor antagonist, AL-8810. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of this compound.
Introduction
AL-8810 is a novel analog of prostaglandin F2α (PGF2α) that functions as a selective antagonist at the FP receptor.[1][2] Its chemical name is (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid.[1] Due to its selective antagonist properties, AL-8810 is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[1][3] It has shown therapeutic potential in preclinical models of various conditions, including ocular hypertension, glaucoma, stroke, traumatic brain injury, multiple sclerosis, allodynia, and endometriosis.[4][5]
To enhance its bioavailability, particularly for topical applications such as in ophthalmology, the isopropyl ester prodrug form, AL-8810 isopropyl ester, has been developed.[6][7] This lipid-soluble ester facilitates penetration through biological membranes, after which it is hydrolyzed by endogenous esterases to release the active drug, AL-8810.[6][8][9] This strategy is analogous to that used for several commercially successful prostaglandin-based glaucoma medications, such as latanoprost (B1674536) and travoprost.[6][9]
Mechanism of Action
AL-8810 exerts its pharmacological effects by competitively antagonizing the FP receptor.[1][3] The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α or synthetic agonists, stimulates the Gq/11 protein. This in turn activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various cellular responses.[3]
AL-8810, by binding to the FP receptor without eliciting a significant downstream signal, prevents the binding of agonists and thereby inhibits this signaling cascade.[1] It has been shown to be highly selective for the FP receptor, with no significant activity at other prostanoid receptors such as TP, DP, EP2, and EP4 at concentrations up to 10 µM.[10]
Signaling Pathway of the FP Receptor and the Action of AL-8810
Caption: FP receptor signaling cascade and the inhibitory action of AL-8810.
Quantitative Data
The antagonist potency of AL-8810 has been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: Antagonist Potency of AL-8810
| Parameter | Cell Line | Agonist | Value | Reference |
| pA₂ | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Kᵢ (nM) | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 | [1] |
| Mouse 3T3 cells | Not Specified | 200 ± 60 | [5] | |
| Rat A7r5 cells | Not Specified | 400 ± 100 | [5] | |
| Human cloned ciliary body-derived FP receptor | Various FP agonists | 1900 ± 300 | [4] | |
| Human trabecular meshwork cells | Various FP agonists | 2600 ± 500 | [4] | |
| Human ciliary muscle cells | Various FP agonists | 5700 | [4] |
Table 2: Partial Agonist Activity of AL-8810
| Parameter | Cell Line | Full Agonist for Comparison | Value | Reference |
| EC₅₀ (nM) | A7r5 rat thoracic aorta smooth muscle cells | Cloprostenol | 261 ± 44 | [1] |
| Swiss mouse 3T3 fibroblasts | Cloprostenol | 186 ± 63 | [1] | |
| Eₘₐₓ (%) | A7r5 rat thoracic aorta smooth muscle cells | Cloprostenol | 19 | [1] |
| Swiss mouse 3T3 fibroblasts | Cloprostenol | 23 | [1] |
Note: Eₘₐₓ is expressed as a percentage of the maximal response induced by the full agonist.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving AL-8810.
While the specific, detailed synthesis protocol for AL-8810 isopropyl ester is not publicly available in the reviewed literature, it can be reasonably inferred to follow standard esterification procedures. A general approach would involve the reaction of AL-8810 with isopropyl alcohol in the presence of a suitable catalyst.
General Esterification Protocol:
-
Reactant Preparation: Dissolve AL-8810 in a suitable anhydrous organic solvent.
-
Addition of Alcohol: Add an excess of isopropyl alcohol to the reaction mixture.
-
Catalysis: Introduce an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or use a coupling agent (e.g., dicyclohexylcarbodiimide). Enzymatic catalysis using lipases is also a potential green chemistry approach.[11]
-
Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., room temperature to reflux) and monitored for completion using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the pure AL-8810 isopropyl ester.
This assay measures the ability of AL-8810 to inhibit the agonist-induced stimulation of phospholipase C (PLC), a key downstream event of FP receptor activation.[1]
Methodology:
-
Cell Culture: Culture cells endogenously expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts) in appropriate media.
-
Radiolabeling: Incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of AL-8810 or vehicle for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol) and incubate for a further period to stimulate PLC activity.
-
Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.
-
Quantification: Separate and quantify the accumulated [³H]-inositol phosphates using anion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of the antagonist. Calculate the antagonist potency (e.g., pA₂, Kᵢ) using appropriate pharmacological models (e.g., Schild analysis).[12]
Experimental Workflow for In Vitro Antagonism Assay
Caption: Workflow for determining the in vitro antagonist activity of AL-8810.
While specific studies detailing the in vivo hydrolysis of AL-8810 isopropyl ester were not identified in the search results, the general methodology for assessing prodrug conversion can be described.
General Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rabbit, monkey) relevant to the intended therapeutic application (e.g., ocular).
-
Prodrug Administration: Administer a defined dose of AL-8810 isopropyl ester via the intended route (e.g., topical ocular instillation).
-
Sample Collection: Collect relevant biological samples (e.g., aqueous humor, plasma) at various time points post-administration.
-
Sample Preparation: Process the collected samples to extract the analyte(s) of interest (AL-8810 isopropyl ester and the active metabolite, AL-8810).
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of the prodrug and the active drug.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of both the prodrug and the active drug, including concentration-time profiles, Cₘₐₓ, Tₘₐₓ, and AUC, to characterize the rate and extent of conversion.
Logical Relationship of Prodrug Activation and Action
Caption: Conversion of the prodrug to the active antagonist.
Conclusion
AL-8810 is a well-characterized, potent, and selective antagonist of the FP receptor, making it an invaluable tool for pharmacological research. The development of its isopropyl ester prodrug, AL-8810 isopropyl ester, represents a strategic approach to enhance its delivery and therapeutic potential, particularly in indications requiring improved tissue penetration. This technical guide has summarized the core knowledge regarding AL-8810 and its prodrug, providing a foundation for further research and development in this area. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of the isopropyl ester prodrug in various preclinical and clinical settings.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AL 8810 Isopropyl Ester
This technical guide provides a comprehensive overview of this compound, a significant pharmacological tool in prostaglandin (B15479496) research. It details its chemical properties, mechanism of action, and relevant experimental data for professionals in drug development and scientific research.
This compound is the lipid-soluble, esterified prodrug form of AL 8810.[1][2] AL 8810 itself is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[3][4] This makes it an invaluable tool for studying the physiological and pathological roles of the FP receptor.[3]
Chemical and Physical Properties
AL 8810 is an 11β-fluoro analog of PGF2α.[1][4] The isopropyl ester form enhances its lipid solubility, analogous to therapeutic prostaglandin compounds like latanoprost (B1674536) and travoprost.[1][2]
| Property | Value | Reference |
| Compound Name | 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester | [1] |
| CAS Number | 208114-93-6 | [1][5] |
| Molecular Weight | 444.6 g/mol | [1] |
| Molecular Formula | C27H37FO4 | |
| Formulation | Crystalline solid | [1] |
| Storage | -20°C | [1] |
| Solubility | Soluble in DMSO, Ethanol, Dimethylformamide |
Pharmacology and Mechanism of Action
The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding to its agonist (like PGF2α or fluprostenol), activates Phospholipase C (PLC). This activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers an increase in intracellular calcium ([Ca2+]i).[6]
AL 8810 acts as a competitive antagonist at the FP receptor.[3] This means it binds to the receptor but does not elicit a significant response, instead blocking the binding and subsequent action of FP receptor agonists.[3][6] It has demonstrated high selectivity for the FP receptor, showing no significant inhibition of other prostanoid receptors such as DP, EP2, EP4, and TP even at high concentrations.[3][7]
Signaling Pathway of FP Receptor and Antagonism by AL 8810
The following diagram illustrates the signaling cascade initiated by an FP receptor agonist and the inhibitory action of AL 8810.
Caption: FP receptor signaling pathway and the antagonistic action of AL 8810.
Experimental Data and Protocols
AL 8810 has been characterized through various in vitro and in vivo experiments. It exhibits weak partial agonist activity but primarily functions as a competitive antagonist.[3]
Pharmacological Parameters of AL 8810 (Active Form)
| Parameter | Cell Line | Value | Description |
| EC50 | A7r5 cells | 261 ± 44 nM | Weak partial agonist potency |
| EC50 | Swiss 3T3 fibroblasts | 186 ± 63 nM | Weak partial agonist potency |
| Ki | A7r5 cells | 426 ± 63 nM | Inhibition constant against fluprostenol |
| pA2 | A7r5 cells | 6.68 ± 0.23 | Antagonist potency from Schild analysis |
| pA2 | Swiss 3T3 fibroblasts | 6.34 ± 0.09 | Antagonist potency from Schild analysis |
Data sourced from Griffin et al., 1999.[3]
Experimental Protocols
1. In Vitro Phospholipase C (PLC) Activity Assay
This assay is used to determine the agonist and antagonist properties of compounds at the FP receptor.
-
Cell Lines: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors.[3]
-
Methodology:
-
Cells are cultured to confluency in appropriate media.
-
To measure antagonist effect, cells are pre-incubated with varying concentrations of AL 8810 for a set period.
-
A potent FP receptor agonist (e.g., 100 nM fluprostenol) is then added.[3]
-
The reaction is stopped, and the production of inositol phosphates (a downstream product of PLC activity) is measured, often using radiolabeling techniques (e.g., with [3H]-inositol).
-
The concentration-dependent inhibition of the agonist response by AL 8810 is used to calculate parameters like Ki or pA2.[3]
-
2. In Vitro Intracellular Calcium Mobilization Assay
This method assesses the functional consequence of FP receptor activation.
-
Cell Lines: A7r5 cells or human embryonic kidney (HEK-293) cells expressing cloned human FP receptors.[6][8]
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is measured.
-
For antagonism studies, cells are pre-treated with AL 8810.
-
An FP agonist (e.g., travoprost-free acid, bimatoprost-free acid) is added to stimulate the receptor.[8]
-
The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity.
-
AL 8810's ability to block the agonist-induced calcium mobilization is quantified.[8]
-
Experimental Workflow: Schild Analysis for Competitive Antagonism
To confirm that AL 8810 is a competitive antagonist, a Schild analysis is performed. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.
Caption: Workflow for determining competitive antagonism using Schild analysis.
Therapeutic and Research Applications
As a selective FP receptor antagonist, AL 8810 is a crucial tool for elucidating the roles of PGF2α signaling in various physiological and pathological processes. It has been used in animal models to study conditions such as traumatic brain injury, glaucoma, and endometriosis.[8] For instance, in glaucoma research, AL 8810 is used to block the effects of FP agonists like latanoprost, helping to confirm that their intraocular pressure-lowering effects are indeed mediated by the FP receptor.[9] While AL 8810 itself is primarily a research tool, its study provides valuable insights for the development of therapeutic FP receptor antagonists.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:208114-93-6 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of AL 8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of AL 8810 isopropyl ester, a potent and selective FP prostaglandin (B15479496) receptor antagonist. As a lipid-soluble, esterified prodrug of AL 8810, understanding its physicochemical properties is paramount for the development of effective formulations and the design of robust experimental protocols. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and established methodologies to provide a reliable framework for laboratory work.
Core Concepts: Solubility and Stability
The therapeutic efficacy of any compound is intrinsically linked to its solubility and stability. Solubility dictates the ability of a compound to dissolve in a solvent to form a homogenous solution, a critical factor for bioavailability and in vitro assay design. Stability refers to the compound's resistance to chemical degradation under various environmental conditions, ensuring its integrity and potency over time.
Solubility Profile of this compound and Related Analogs
This compound is characterized as a lipid-soluble compound.[1] Based on the known solubility of its methyl ester analog and other prostaglandin esters, it is anticipated to be readily soluble in common organic solvents. The following table summarizes the available solubility data for AL 8810 methyl ester and Prostaglandin F2α (PGF2α) isopropyl ester, which can serve as a valuable reference for solvent selection.
| Compound | Solvent | Solubility |
| AL 8810 methyl ester | Ethanol | ~50 mg/mL |
| DMSO | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL | |
| Prostaglandin F2α isopropyl ester | Ethanol | ~50 mg/mL |
| DMSO | ~50 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| PBS (pH 7.2) | ~50 µg/mL |
Data for AL 8810 methyl ester and PGF2α isopropyl ester is provided as a proxy due to the lack of direct data for this compound.
Given its isopropyl ester moiety, the solubility of this compound in organic solvents is expected to be comparable to or slightly greater than its methyl ester counterpart due to increased lipophilicity. Aqueous solubility, however, is likely to be low, necessitating the use of organic co-solvents or specialized formulation strategies for aqueous-based assays.
Stability Considerations for this compound
The stability of prostaglandin analogs, particularly ester prodrugs, is a critical parameter to control during storage and experimentation. Degradation can occur through hydrolysis of the ester bond, as well as other pathways influenced by pH, temperature, and light.
The following table outlines the stability of related prostaglandin analogs, offering insights into the expected stability profile of this compound.
| Compound | Storage Conditions | Stability |
| AL 8810 methyl ester | -20°C | ≥ 4 years |
| Prostaglandin F2α isopropyl ester | -20°C | ≥ 2 years |
| Prostaglandin E1 | -20°C | ≥ 2 years |
It is recommended to store this compound as a solid at -20°C. Stock solutions in anhydrous organic solvents, purged with an inert gas, are likely to be stable for short-term storage at low temperatures. Aqueous solutions are not recommended for storage for more than one day due to the potential for hydrolysis.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
A widely accepted method for determining equilibrium solubility is the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, PBS) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Stability Indicating Assay (Forced Degradation Study)
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Subject solutions of this compound to various stress conditions, including:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products. A diode array detector (DAD) can be used to assess peak purity.
-
Identification: If significant degradation is observed, further analysis (e.g., LC-MS/MS) can be performed to identify the structure of the degradation products.
Signaling Pathway of AL 8810
AL 8810 acts as a selective antagonist at the Prostaglandin F (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). AL 8810 competitively blocks the binding of agonists like PGF2α to the FP receptor, thereby inhibiting this downstream signaling.
Caption: FP Receptor Signaling Pathway Antagonized by AL 8810.
Experimental Workflow for Solubility and Stability Assessment
The following diagram outlines a logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
References
The Pharmacological Profile of AL-8810: A Selective FP Prostanoid Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AL-8810, chemically identified as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, commonly known as the FP receptor.[1] As a valuable pharmacological tool, AL-8810 has been instrumental in elucidating the physiological and pathophysiological roles of the FP receptor in various biological systems. This technical guide provides a comprehensive overview of the pharmacological profile of AL-8810, including its binding affinity, functional antagonist activity, and selectivity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate its application in research and drug development.
Quantitative Pharmacological Data
The antagonist potency and partial agonist activity of AL-8810 have been characterized across various cell lines and experimental systems. The following tables summarize the key quantitative data.
Table 1: Antagonist Potency of AL-8810 at the FP Receptor
| Cell Line/Tissue | Agonist | Assay Type | Antagonist Potency (Ki) | pA2 | Schild Slope | Reference |
| A7r5 Rat Thoracic Aorta Smooth Muscle Cells | Fluprostenol | Phospholipase C Activation | 426 ± 63 nM | 6.68 ± 0.23 | 0.80-0.92 | [1] |
| Swiss Mouse 3T3 Fibroblasts | Fluprostenol | Phospholipase C Activation | ~400-500 nM | 6.34 ± 0.09 | 0.80-0.92 | [1][2] |
| Human Ciliary Body (cloned FP receptor in HEK-293 cells) | Fluprostenol | Phospholipase C Activation | 1.9 ± 0.3 µM | - | - | [3] |
| Human Trabecular Meshwork (h-TM) Cells | Various FP Agonists | Functional Assays | 2.6 ± 0.5 µM | - | - | [3] |
| Human Ciliary Muscle (h-CM) Cells | Various FP Agonists | Functional Assays | 5.7 µM | - | - | [3] |
Table 2: Partial Agonist Activity of AL-8810 at the FP Receptor
| Cell Line | Full Agonist for Comparison | EC50 | Emax (relative to full agonist) | Reference |
| A7r5 Rat Thoracic Aorta Smooth Muscle Cells | Cloprostenol | 261 ± 44 nM | 19% | [1] |
| Swiss Mouse 3T3 Fibroblasts | Cloprostenol | 186 ± 63 nM | 23% | [1] |
Table 3: Selectivity Profile of AL-8810
| Receptor Subtype | Activity | Concentration Tested | Reference |
| TP (Thromboxane) | No significant inhibition | up to 10 µM | [1] |
| DP (Prostaglandin D) | No significant inhibition | up to 10 µM | [1] |
| EP2 (Prostaglandin E) | No significant inhibition | up to 10 µM | [1] |
| EP4 (Prostaglandin E) | No significant inhibition | up to 10 µM | [1] |
| IP (Prostacyclin) | No significant inhibition | up to 10 µM | [2] |
| V1-Vasopressin | No significant inhibition | Not specified | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[2] Activation of the FP receptor by an agonist initiates a signaling cascade that leads to an increase in intracellular calcium. AL-8810 competitively antagonizes this pathway.
Caption: FP Receptor Gq Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize AL-8810.
Functional Antagonism Assay (Calcium Mobilization)
Caption: Calcium Mobilization Assay Workflow.
Competitive Radioligand Binding Assay
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.arizona.edu [repository.arizona.edu]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
AL-8810 Isopropyl Ester: A Technical Guide for Investigating Prostaglandin F2α Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with the G protein-coupled FP receptor. The study of PGF2α signaling is crucial for understanding and developing therapeutics for various conditions, including glaucoma, preterm labor, and inflammatory diseases. AL-8810 isopropyl ester is a valuable pharmacological tool for elucidating the intricacies of the PGF2α signaling cascade. It is a prodrug that is converted to its active form, AL-8810, in situ. AL-8810 is a potent and selective antagonist of the FP receptor, although it also exhibits weak partial agonist activity. This dual characteristic makes it a unique tool for dissecting the downstream consequences of FP receptor activation and blockade.
This technical guide provides a comprehensive overview of AL-8810 isopropyl ester for researchers, scientists, and drug development professionals. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in key in vitro assays, and visual representations of the signaling pathways it modulates.
Core Concepts: Mechanism of Action and Pharmacological Profile
AL-8810 is a structural analog of PGF2α.[1] Its primary mechanism of action is as a competitive antagonist at the FP receptor.[1] This means it binds to the same site as PGF2α but does not elicit a full biological response, thereby blocking the effects of the endogenous ligand. However, AL-8810 is not a silent antagonist; it possesses weak partial agonist activity, meaning it can weakly activate the FP receptor on its own.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of AL-8810.
Table 1: Antagonist Potency of AL-8810
| Parameter | Cell Line | Value | Reference |
| Ki | A7r5 (rat aorta smooth muscle) | 426 ± 63 nM | [1] |
| pA2 | A7r5 (rat aorta smooth muscle) | 6.68 ± 0.23 | [1] |
| pA2 | Swiss 3T3 (mouse fibroblast) | 6.34 ± 0.09 | [1] |
-
Ki (Inhibition constant): Represents the concentration of AL-8810 required to occupy 50% of the FP receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the antagonist's potency.
Table 2: Partial Agonist Activity of AL-8810
| Parameter | Cell Line | Value | Reference |
| EC50 | A7r5 (rat aorta smooth muscle) | 261 ± 44 nM | [1] |
| Emax | A7r5 (rat aorta smooth muscle) | 19% (relative to cloprostenol) | [1] |
| EC50 | Swiss 3T3 (mouse fibroblast) | 186 ± 63 nM | [1] |
| Emax | Swiss 3T3 (mouse fibroblast) | 23% (relative to cloprostenol) | [1] |
-
EC50 (Half-maximal effective concentration): The concentration of AL-8810 that produces 50% of its maximal effect.
-
Emax (Maximum effect): The maximum response that can be produced by AL-8810, expressed as a percentage of the response to a full agonist like cloprostenol.
Prostaglandin F2α Signaling Pathways
Activation of the FP receptor by PGF2α initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Recent studies have revealed that PGF2α signaling is more complex, with downstream effects on the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. Furthermore, intriguing research has shown that AL-8810 can differentially modulate these pathways, highlighting the concept of biased agonism.
Canonical PGF2α Signaling Pathway
Caption: Canonical PGF2α signaling via the Gq/PLC pathway.
Downstream MAPK/ERK Signaling and Biased Agonism of AL-8810
PGF2α can activate the MAPK/ERK pathway through both PKC-dependent and independent mechanisms. Interestingly, AL-8810 has been shown to act as a biased agonist, preferentially activating the MAPK/ERK pathway through transactivation of the epidermal growth factor receptor (EGFR), a mechanism distinct from the canonical PGF2α-induced pathway.
References
Methodological & Application
Application Notes and Protocols for AL-8810 Isopropyl Ester in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a selective and potent antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] Its isopropyl ester form enhances its corneal penetration, making it a valuable pharmacological tool for investigating the role of the FP receptor in ocular physiology and pathophysiology, particularly in the context of glaucoma. Prostaglandin F2α analogs, such as latanoprost (B1674536), are first-line treatments for glaucoma, acting primarily by increasing uveoscleral outflow to lower intraocular pressure (IOP).[2][3] AL-8810 isopropyl ester allows researchers to dissect the specific contribution of the FP receptor in the IOP-lowering effects of these drugs and to explore alternative signaling pathways involved in aqueous humor dynamics.
These application notes provide a comprehensive overview of the use of AL-8810 isopropyl ester in preclinical animal models of glaucoma, including its mechanism of action, protocols for inducing ocular hypertension, and methods for evaluating its effects on IOP.
Mechanism of Action
AL-8810 acts as a competitive antagonist at the FP receptor. In the trabecular meshwork and ciliary body, activation of the FP receptor by agonists like prostaglandin F2α (PGF2α) or its analogs initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), which can influence cellular processes such as cell contraction and the expression of matrix metalloproteinases (MMPs).[4][5][6] MMPs are thought to remodel the extracellular matrix of the ciliary muscle and sclera, reducing resistance to aqueous humor outflow and thereby lowering IOP.[7]
AL-8810, by blocking the FP receptor, prevents the initiation of this signaling cascade, thereby inhibiting the effects of FP receptor agonists. This makes it an invaluable tool for confirming the FP receptor-mediated actions of novel compounds and for studying the consequences of FP receptor blockade.
Data Presentation
The following tables summarize quantitative data from studies using prostaglandin F2α analogs in various animal models. AL-8810 isopropyl ester would be used to antagonize these effects, demonstrating the FP receptor dependency of the observed IOP reduction.
Table 1: Effect of Latanoprost on Intraocular Pressure (IOP) in Normotensive Rats
| Animal Model | Drug and Dose | Time Point | Change in IOP (mmHg) | Reference |
| Wistar Rat | Latanoprost (60 ng) | 2 hours | +2.1 ± 0.7 | [8] |
| 5 hours | -5.2 ± 0.7 | [8] | ||
| Brown Norway Rat | Latanoprost (60 ng) | 1 hour | +4.21 ± 0.52 | |
| 5 hours | -4.79 ± 0.65 |
Note: The biphasic response, with an initial increase in IOP followed by a sustained decrease, is characteristic of some prostaglandin analogs in certain species.
Table 2: Effect of Prostaglandin Analogs on Aqueous Humor Dynamics in Monkeys with Laser-Induced Ocular Hypertension
| Animal Model | Drug and Concentration | Parameter | Change from Vehicle | Reference |
| Cynomolgus Monkey | Omidenepag Isopropyl (0.002%) | IOP at 4 hours | -44% | [1] |
| Outflow Facility | +71% | [1] | ||
| Uveoscleral Outflow | +176% | [1] |
Note: Omidenepag Isopropyl is a selective EP2 receptor agonist, and this data is provided for context on the magnitude of effects that can be observed with prostanoid receptor modulators in this model.
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension (OHT) in Rabbits
This protocol describes the induction of sustained ocular hypertension in rabbits, a common model for glaucoma research.
Materials:
-
New Zealand White rabbits
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Slit-lamp biomicroscope
-
Argon laser photocoagulator
-
Goniolens
Procedure:
-
Anesthetize the rabbit and apply a drop of proparacaine to the eye.
-
Visualize the trabecular meshwork using a goniolens and slit-lamp biomicroscope.
-
Apply approximately 50-100 laser spots (50 µm spot size, 0.1 s duration, 1.0-1.5 W power) to 180-360° of the trabecular meshwork.
-
Administer a topical anti-inflammatory agent post-procedure to manage inflammation.
-
Monitor IOP regularly (e.g., daily for the first week, then weekly) using a calibrated tonometer to confirm the development of sustained OHT. IOP elevation is typically expected within 1-2 weeks.
Protocol 2: Topical Administration of AL-8810 Isopropyl Ester and Measurement of IOP in a Rabbit Model of OHT
This protocol details the procedure for evaluating the antagonist activity of AL-8810 isopropyl ester against an FP agonist in rabbits with induced OHT.
Materials:
-
Rabbits with stable OHT (from Protocol 1)
-
AL-8810 isopropyl ester solution (e.g., 0.1% in a suitable ophthalmic vehicle)
-
FP receptor agonist solution (e.g., Latanoprost 0.005%)
-
Vehicle control solution
-
Calibrated tonometer (e.g., Tono-Pen, TonoVet)
-
Topical proparacaine hydrochloride (0.5%)
Procedure:
-
Acclimatize the rabbits to the handling and IOP measurement procedures for several days before the experiment.
-
Establish a baseline IOP by measuring it at several time points on the day before the experiment.
-
On the day of the experiment, divide the animals into treatment groups (e.g., Vehicle, FP agonist alone, AL-8810 alone, AL-8810 + FP agonist).
-
Administer a single topical drop (typically 25-50 µL) of the respective treatment to the hypertensive eye. For the combination group, AL-8810 can be administered 30-60 minutes prior to the FP agonist to ensure receptor blockade.
-
Measure IOP at regular intervals post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Apply a drop of proparacaine to the cornea before each set of IOP measurements to minimize discomfort and blinking.
-
Record and analyze the IOP data, comparing the changes from baseline across the different treatment groups. The expected outcome is that AL-8810 will significantly attenuate the IOP-lowering effect of the FP agonist.
Mandatory Visualizations
Caption: FP Receptor Signaling Pathway in Trabecular Meshwork/Ciliary Body.
Caption: Workflow for evaluating AL-8810 in an animal model of glaucoma.
References
- 1. Effects of a Novel Selective EP2 Receptor Agonist, Omidenepag Isopropyl, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latanoprost-induced changes in rat intraocular pressure: direct or indirect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latanoprost-Induced Changes in Rat Intraocular Pressure: Direct or Indirect? - PMC [pmc.ncbi.nlm.nih.gov]
Application of AL-8810 Isopropyl Ester in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 isopropyl ester is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. As a lipid-soluble esterified prodrug, it readily penetrates cellular membranes, including the blood-brain barrier, where it is hydrolyzed to its active form, AL-8810. This compound has emerged as a valuable pharmacological tool in neuroscience research, particularly in studies investigating neuroprotection, ischemic brain injury, and intracellular signaling cascades. This document provides detailed application notes and experimental protocols for the use of AL-8810 isopropyl ester in neuroscience research.
Application Notes
AL-8810 is a versatile tool for elucidating the role of the FP receptor in various neurological processes. Its primary applications in neuroscience include:
-
Neuroprotection in Ischemic Models: AL-8810 has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. It has been shown to reduce neuronal cell death and infarct volume following oxygen-glucose deprivation (OGD) and permanent middle cerebral artery occlusion (pMCAO), respectively.[1][2] Researchers can utilize AL-8810 to investigate the contribution of the PGF2α/FP receptor pathway to ischemic neuronal damage and to explore its potential as a therapeutic agent for stroke.
-
Traumatic Brain Injury (TBI) Research: Studies have shown that post-treatment with AL-8810 can improve neurological outcomes and reduce hippocampal swelling in mouse models of TBI.[3] This makes it a valuable compound for studying the inflammatory and neurodegenerative cascades initiated by traumatic brain injury and for evaluating the therapeutic potential of FP receptor antagonism in this context.
-
Investigation of Neuronal Signaling Pathways: AL-8810 has been instrumental in dissecting the complex signaling pathways downstream of FP receptor activation in neuronal and non-neuronal cells. While it acts as an antagonist of the canonical Gq/11-phospholipase C (PLC) pathway, it can also act as a biased agonist, promoting the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 MAP kinase pathway. This dual activity allows researchers to probe the differential roles of these signaling cascades in neuronal function and pathology.
-
Modulation of Intracellular Calcium: As an antagonist of the FP receptor-mediated PLC activation, AL-8810 can be used to block the mobilization of intracellular calcium induced by FP receptor agonists. This is a critical application for studying the role of calcium signaling in neuronal excitability, neurotransmitter release, and cell death pathways.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of AL-8810, the active form of AL-8810 isopropyl ester.
| Parameter | Species/Cell Type | Value | Reference |
| Ki (FP Receptor) | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM | [4] |
| Swiss mouse 3T3 fibroblasts | - | [4] | |
| pA2 | A7r5 cells | 6.68 ± 0.23 | [4] |
| 3T3 cells | 6.34 ± 0.09 | [4] | |
| EC50 (weak partial agonist activity) | A7r5 cells | 261 ± 44 nM | [4] |
| 3T3 fibroblasts | 186 ± 63 nM | [4] | |
| Effective Neuroprotective Concentration (in vitro) | Primary murine cortical neurons (OGD model) | 10 µM | [1] |
| Effective Neuroprotective Dose (in vivo) | Mice (TBI model) | 10 mg/kg (intraperitoneal) | [3] |
Experimental Protocols
Preparation of AL-8810 Isopropyl Ester Stock Solution
AL-8810 isopropyl ester is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.
-
For In Vitro Studies: Prepare a 10 mM stock solution in sterile DMSO or ethanol.
-
Storage: Store the stock solution at -20°C. For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD) in Primary Neurons
This protocol describes how to assess the neuroprotective effects of AL-8810 isopropyl ester in a model of ischemic injury.
Materials:
-
Primary cortical neurons cultured on coverslips or in multi-well plates
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Deoxygenated glucose-free DMEM (e.g., bubbled with 95% N2 / 5% CO2 for 30 minutes)
-
AL-8810 isopropyl ester stock solution (10 mM in DMSO)
-
Propidium Iodide (PI) or other cell death marker
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary cortical neurons to the desired density (e.g., DIV 7-10).
-
Pre-treatment (optional but recommended): One hour prior to OGD, replace the culture medium with fresh medium containing the desired concentration of AL-8810 isopropyl ester (e.g., 10 µM) or vehicle (DMSO).
-
Induction of OGD:
-
Wash the cells once with deoxygenated glucose-free DMEM.
-
Replace the medium with deoxygenated glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for a duration determined by the neuronal culture sensitivity (e.g., 60-90 minutes).
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with the original pre-treatment medium (containing AL-8810 or vehicle).
-
Return the plates to a standard cell culture incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Cell Death:
-
Add Propidium Iodide (PI) to the culture medium at a final concentration of 1-2 µg/mL and incubate for 15-30 minutes.
-
Image the cells using a fluorescence microscope. PI will stain the nuclei of dead cells red.
-
Quantify the percentage of PI-positive cells relative to the total number of cells (e.g., counterstained with Hoechst 33342) in multiple fields of view for each condition.
-
Protocol 2: Western Blotting for Phospho-ERK1/2 Activation
This protocol details the steps to analyze the effect of AL-8810 on the phosphorylation of ERK1/2.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
AL-8810 isopropyl ester
-
FP receptor agonist (e.g., Fluprostenol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed neuronal cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat cells with AL-8810 isopropyl ester (e.g., 10 µM) for a specified time (e.g., 15-30 minutes) prior to or concurrently with an FP receptor agonist if investigating antagonism. For biased agonism, treat with AL-8810 alone for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with antibodies against total-ERK1/2 and β-actin to confirm equal loading.
-
Protocol 3: In Vivo Traumatic Brain Injury (TBI) Model in Mice
This protocol provides a framework for evaluating the neuroprotective effects of AL-8810 isopropyl ester in a mouse model of TBI. All animal procedures must be approved by the institutional animal care and use committee (IACUC).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Controlled cortical impact (CCI) device or weight-drop apparatus
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical tools
-
AL-8810 isopropyl ester
-
Vehicle (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, ensuring final DMSO concentration is low and non-toxic)
-
Behavioral testing apparatus (e.g., grip strength meter, Morris water maze)
-
Histology reagents (e.g., paraformaldehyde, cresyl violet stain)
Procedure:
-
Preparation of AL-8810 Isopropyl Ester for Injection:
-
Dissolve AL-8810 isopropyl ester in a vehicle suitable for intraperitoneal injection. The final concentration should be such that the desired dose (e.g., 10 mg/kg) can be administered in a reasonable volume (e.g., 100 µL).
-
-
Traumatic Brain Injury Induction:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Induce a controlled cortical impact or weight-drop injury of moderate severity.
-
Suture the scalp incision.
-
-
Drug Administration:
-
Administer AL-8810 isopropyl ester (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a predetermined time point post-TBI (e.g., 30 minutes or 1 hour after injury).[3]
-
-
Post-operative Care and Neurological Assessment:
-
Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
-
Perform neurological deficit scoring at various time points (e.g., 24 and 48 hours) post-TBI. This can include tests for motor function, coordination, and reflexes.
-
Assess grip strength at specified time points to evaluate motor recovery.
-
-
Histological Analysis:
-
At the end of the experiment (e.g., 7 days post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and process for histology.
-
Perform cresyl violet staining to assess lesion volume and neuronal loss.
-
Immunohistochemistry can be performed to evaluate markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., cleaved caspase-3).
-
Visualizations
Caption: AL-8810 Signaling Pathways.
Caption: OGD Experimental Workflow.
Caption: In Vivo TBI Experimental Workflow.
References
- 1. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dbbiotech.com [dbbiotech.com]
- 6. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols: Dose-Response Studies of AL-8810 Isopropyl Ester in Ocular Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. In the field of ophthalmology, FP receptor agonists, such as latanoprost, are a first-line treatment for ocular hypertension and glaucoma. They effectively lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. As a selective antagonist, AL-8810 isopropyl ester serves as a critical pharmacological tool to investigate the specific role of the FP receptor in mediating the IOP-lowering effects of these agonists and to explore other physiological and pathological processes within the eye.
Mechanism of Action: The Prostaglandin FP Receptor Pathway
Prostaglandin F2α analogs lower IOP by binding to the FP receptor on ciliary muscle cells. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, thereby increasing the outflow of aqueous humor through the uveoscleral pathway and reducing IOP. AL-8810, as an antagonist, binds to the FP receptor but does not activate this signaling cascade. Instead, it blocks the binding of FP receptor agonists, thereby inhibiting their IOP-lowering effects.
Data Presentation: Dose-Response of Prostaglandin Analogs (for reference)
As there is a lack of specific dose-response data for AL-8810 isopropyl ester as a standalone treatment for ocular hypertension, the following table summarizes data for a related compound, Prostaglandin F2α-1-isopropyl ester, in human patients with ocular hypertension or glaucoma, which can serve as a reference for designing dose-ranging studies.
| Compound | Dose | Animal Model/Species | Baseline IOP (mmHg) | Maximum IOP Reduction (mmHg) | Time to Maximum Effect |
| PGF2α-1-isopropyl ester | 0.25 µg (twice daily) | Human | Not specified | 4 - 6 | Maintained throughout the last day of therapy |
| PGF2α-1-isopropyl ester | 0.5 µg (twice daily) | Human | Not specified | 4 - 6 | Beginning 4 hours after the first dose |
Data extracted from a study on ocular hypertensive and glaucoma patients.[1]
Experimental Protocols
Induction of Ocular Hypertension in Animal Models
Two common and well-validated models for inducing ocular hypertension are the laser-induced model in monkeys and the steroid-induced model in rabbits.
a) Laser-Induced Ocular Hypertension in Cynomolgus Monkeys
This model creates a chronic elevation of IOP that closely mimics human primary open-angle glaucoma.
Protocol:
-
Animal Preparation: Adult cynomolgus monkeys are anesthetized.
-
Laser Treatment: An argon laser is used to deliver photocoagulation spots to the trabecular meshwork over 360 degrees of the anterior chamber angle. This procedure intentionally scars the trabecular meshwork to impede aqueous humor outflow.
-
Post-operative Care: Animals receive post-operative anti-inflammatory medication to manage initial inflammation.
-
IOP Monitoring: IOP is monitored regularly using a tonometer (e.g., Tono-Pen) until a stable, elevated IOP is achieved (typically >25 mmHg). This may take several weeks and may require repeat laser treatments.
b) Steroid-Induced Ocular Hypertension in Rabbits
This model is useful for screening compounds and is known to produce a reliable increase in IOP.
Protocol:
-
Animal Preparation: New Zealand white rabbits are used. Baseline IOP is measured for several days to establish a stable baseline.
-
Steroid Administration: A sterile suspension of a corticosteroid (e.g., 0.1% dexamethasone) is administered topically to one eye of each rabbit, typically one drop two to three times daily. The contralateral eye receives a vehicle control.
-
IOP Monitoring: IOP is measured daily or every other day using a calibrated tonometer. A significant and sustained elevation in IOP is typically observed after 2-3 weeks of steroid treatment.
Protocol for a Dose-Response Study of AL-8810 Isopropyl Ester
This protocol describes a typical study design to evaluate the antagonistic properties of AL-8810 isopropyl ester in an ocular hypertension model.
Objective: To determine the dose-dependent ability of AL-8810 isopropyl ester to block the IOP-lowering effect of a standard FP receptor agonist (e.g., latanoprost) in animals with induced ocular hypertension.
Materials:
-
Animals with stable ocular hypertension (e.g., laser-induced hypertensive monkeys or steroid-induced hypertensive rabbits).
-
AL-8810 isopropyl ester solutions at various concentrations (e.g., 0.01%, 0.1%, 1.0%) in a suitable ophthalmic vehicle.
-
A standard FP receptor agonist solution (e.g., 0.005% latanoprost).
-
Vehicle control solution.
-
Calibrated tonometer.
Procedure:
-
Animal Grouping: Animals with stable ocular hypertension are randomly assigned to different treatment groups (e.g., n=6-8 animals per group):
-
Group 1: Vehicle only
-
Group 2: FP agonist only
-
Group 3: AL-8810 (low dose) + FP agonist
-
Group 4: AL-8810 (mid dose) + FP agonist
-
Group 5: AL-8810 (high dose) + FP agonist
-
Group 6: AL-8810 (high dose) only
-
-
Baseline Measurement: On the day of the experiment, a baseline IOP measurement is taken for all animals.
-
Drug Administration:
-
For groups 3, 4, 5, and 6, a single topical dose of the corresponding AL-8810 solution (or vehicle for group 6) is administered to the hypertensive eye.
-
After a pre-determined time interval (e.g., 30-60 minutes) to allow for antagonist binding, a single topical dose of the FP agonist is administered to the hypertensive eye of animals in groups 2, 3, 4, and 5. Group 1 receives the vehicle for the FP agonist.
-
-
IOP Measurements: IOP is measured in both eyes at regular intervals post-agonist administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for each time point. The dose-response relationship is determined by plotting the percentage of inhibition of the FP agonist's effect against the concentration of AL-8810.
Expected Outcomes and Interpretation
Based on the known pharmacology of AL-8810 as a selective FP receptor antagonist, the expected outcomes of the proposed dose-response study are as follows:
-
FP Agonist Group: A significant reduction in IOP compared to the vehicle-only group.
-
AL-8810 + FP Agonist Groups: A dose-dependent inhibition of the IOP-lowering effect of the FP agonist. The highest dose of AL-8810 is expected to cause the most significant blockade.
-
AL-8810 Only Group: Little to no significant change in IOP is expected, as an antagonist typically does not have an effect in the absence of an agonist.
These results would confirm the role of the FP receptor in mediating the IOP-lowering effects of the chosen agonist and would quantify the in vivo potency of AL-8810 isopropyl ester as an FP receptor antagonist in a relevant disease model.
Conclusion
AL-8810 isopropyl ester is an invaluable tool for researchers in ophthalmology and glaucoma drug development. While not an IOP-lowering agent itself, its utility lies in its ability to selectively block the FP receptor. The protocols outlined in these application notes provide a comprehensive guide for inducing ocular hypertension in animal models and for conducting dose-response studies to characterize the antagonistic properties of AL-8810. Such studies are essential for elucidating the precise mechanisms of action of existing and novel glaucoma therapies that target the prostaglandin signaling pathway.
References
AL 8810 Isopropyl Ester: A Selective Antagonist for PGF2α-Induced Effects in Smooth Muscle
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator that exerts a potent contractile effect on various smooth muscle tissues, including those in the vasculature, uterus, and airways. These effects are mediated through the PGF2α receptor, also known as the FP receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade predominantly involving the Gαq subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium ([Ca²⁺]i), ultimately resulting in smooth muscle contraction. Dysregulation of the PGF2α signaling pathway has been implicated in various pathological conditions, making the FP receptor an attractive target for therapeutic intervention.
AL 8810 isopropyl ester is a potent and selective antagonist of the FP receptor. It is a valuable pharmacological tool for investigating the physiological and pathological roles of PGF2α in smooth muscle. As a competitive antagonist, this compound effectively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting their downstream effects. This document provides detailed application notes and experimental protocols for utilizing this compound to block PGF2α-induced responses in smooth muscle cells and tissues.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of AL 8810, demonstrating its potency and selectivity as an FP receptor antagonist.
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |
| Ki | Swiss mouse 3T3 fibroblasts | Fluprostenol | ~400-500 nM | [2] |
| pA2 | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| pA2 | Swiss 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [1] |
| EC50 (Agonist activity) | A7r5 cells | - | 261 ± 44 nM (Emax = 19%) | [1] |
| EC50 (Agonist activity) | Swiss 3T3 fibroblasts | - | 186 ± 63 nM (Emax = 23%) | [1] |
Note: AL 8810 exhibits weak partial agonist activity at higher concentrations.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: PGF2α signaling pathway in smooth muscle and blockade by AL 8810.
Caption: Experimental workflow for evaluating AL 8810's antagonistic effects.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the antagonistic effects of this compound on PGF2α-induced responses in smooth muscle.
In Vitro Smooth Muscle Contraction Assay (Isolated Tissue)
This protocol is designed for measuring the contractile response of isolated smooth muscle tissue strips in an organ bath system.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, uterine strips, tracheal rings)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
PGF2α
-
This compound
-
Solvent for AL 8810 (e.g., DMSO)
-
Organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue in ice-cold physiological salt solution.
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-4 mm).
-
Suspend the tissue strips in the organ bath chambers containing physiological salt solution at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the tissue to a force transducer to record isometric tension.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the tissue), with solution changes every 15-20 minutes.
-
-
Antagonist Incubation:
-
After equilibration, pre-incubate the tissues with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control for a defined period (e.g., 30-60 minutes).
-
-
Agonist Stimulation:
-
Generate a cumulative concentration-response curve for PGF2α by adding increasing concentrations of PGF2α to the organ bath in a stepwise manner.
-
Record the steady-state contractile response at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
Plot the concentration-response curves for PGF2α in the absence and presence of different concentrations of AL 8810.
-
Determine the EC50 values for PGF2α in each condition.
-
Perform a Schild analysis to determine the pA2 value of AL 8810, which provides a measure of its competitive antagonist potency.
-
Intracellular Calcium Mobilization Assay
This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium in cultured smooth muscle cells.
Materials:
-
Cultured smooth muscle cells (e.g., A7r5 cells)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
PGF2α
-
This compound
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture smooth muscle cells to 80-90% confluency.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
Antagonist Incubation:
-
Add HBSS containing various concentrations of this compound or vehicle to the respective wells.
-
Incubate for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading.
-
Use the instrument's automated injector to add a solution of PGF2α to the wells to achieve the desired final concentration.
-
Continue recording the fluorescence to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Quantify the calcium response by measuring the peak fluorescence intensity or the area under the curve.
-
Normalize the response to the baseline fluorescence.
-
Plot the PGF2α concentration-response curve in the presence and absence of AL 8810.
-
Calculate the IC50 of AL 8810 for the inhibition of the PGF2α-induced calcium response.
-
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, providing a direct measure of FP receptor coupling to the Gαq pathway.
Materials:
-
Cultured smooth muscle cells
-
myo-[³H]inositol
-
Inositol-free medium
-
LiCl solution
-
PGF2α
-
This compound
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Plate smooth muscle cells in 12- or 24-well plates.
-
When cells reach near confluency, replace the medium with inositol-free medium containing myo-[³H]inositol (e.g., 1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a physiological buffer.
-
Pre-incubate the cells with buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add this compound at various concentrations or vehicle and incubate for a further 15-30 minutes.
-
Stimulate the cells with PGF2α for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold TCA (e.g., 5-10%).
-
Incubate on ice for 30 minutes to precipitate proteins and lipids.
-
Collect the TCA-soluble fraction containing the inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the samples.
-
Apply the samples to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the response to PGF2α alone.
-
Determine the IC50 of AL 8810 for the inhibition of PGF2α-stimulated PI turnover.
-
Conclusion
This compound is a critical tool for elucidating the role of the PGF2α/FP receptor system in smooth muscle physiology and pathophysiology. The protocols outlined in this document provide a comprehensive framework for characterizing the antagonistic properties of AL 8810 and for investigating its potential as a therapeutic agent in conditions associated with excessive smooth muscle contraction. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Intracellular Calcium Mobilization Assays Using AL 8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 isopropyl ester is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor by its endogenous ligand, Prostaglandin F2α (PGF2α), initiates a signaling cascade that results in the mobilization of intracellular calcium.[1] This process is a critical component of numerous physiological and pathological processes, making the FP receptor a significant target for drug discovery. AL 8810 acts as a competitive antagonist, blocking the effects of FP receptor agonists and has been characterized as a weak partial agonist.[2]
These application notes provide detailed protocols for utilizing this compound in intracellular calcium mobilization assays to characterize the pharmacology of the FP receptor. The provided methodologies are essential for screening and characterizing novel FP receptor ligands.
Signaling Pathway of PGF2α-Induced Calcium Mobilization
Activation of the FP receptor by PGF2α leads to the coupling of the Gq alpha subunit of the G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can be detected using fluorescent calcium indicators.
Caption: PGF2α signaling pathway leading to intracellular calcium release.
Data Presentation
Pharmacological Characterization of AL 8810
| Compound | Parameter | Cell Line | Value | Reference |
| AL 8810 | EC50 (Partial Agonist) | A7r5 | 261 ± 44 nM | [2] |
| AL 8810 | EC50 (Partial Agonist) | Swiss 3T3 | 186 ± 63 nM | [2] |
| AL 8810 | Ki (Antagonist vs. Fluprostenol) | A7r5 | 426 ± 63 nM | [2] |
| AL 8810 | pA2 (Antagonist vs. Fluprostenol) | A7r5 | 6.68 ± 0.23 | [2] |
| AL 8810 | pA2 (Antagonist vs. Fluprostenol) | Swiss 3T3 | 6.34 ± 0.09 | [2] |
Experimental Protocols
General Materials and Reagents
-
Cell Lines:
-
A7r5 rat thoracic aorta smooth muscle cells
-
HEK293 cells stably expressing the human FP receptor
-
Swiss mouse 3T3 fibroblasts
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM.
-
FP Receptor Agonist: Prostaglandin F2α (PGF2α) or Fluprostenol.
-
FP Receptor Antagonist: this compound.
-
Control Compounds: Vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.
Protocol 1: Agonist-Induced Intracellular Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium in response to an FP receptor agonist.
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
-
Agonist Preparation:
-
Prepare a dilution series of the FP receptor agonist (e.g., PGF2α) in assay buffer at a concentration 5-10 times higher than the final desired concentration.
-
-
Measurement of Calcium Flux:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's liquid handling capabilities, add the agonist dilutions to the respective wells.
-
Continue recording the fluorescence intensity to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Antagonist Inhibition of Agonist-Induced Calcium Mobilization
This protocol determines the inhibitory potency (IC50) of AL 8810 by measuring its ability to block agonist-induced calcium mobilization.
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Antagonist Pre-incubation:
-
Prepare a dilution series of AL 8810 in assay buffer.
-
After dye loading, remove the Fluo-4 AM solution and add the AL 8810 dilutions to the wells.
-
Incubate the plate with the antagonist for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Challenge:
-
Prepare the FP receptor agonist at a fixed concentration, typically the EC80 concentration determined from Protocol 1. The agonist solution should be prepared at a concentration 5-10 times higher than the final desired concentration.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the agonist solution to all wells (except for no-agonist controls).
-
Record the fluorescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of AL 8810 relative to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
References
Application Notes and Protocols for AL-8810 Isopropyl Ester in FP Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, making it an invaluable tool for studying FP receptor pharmacology and for the development of novel therapeutics targeting this receptor.[1][2] As an 11β-fluoro analog of prostaglandin F2α, AL-8810 exhibits competitive antagonism at the FP receptor.[1][3] The isopropyl ester form of AL-8810 is a more lipid-soluble prodrug, designed to enhance its penetration across cellular membranes, whereupon it is hydrolyzed to the active acid form, AL-8810. This document provides detailed application notes and protocols for the use of AL-8810 isopropyl ester in radioligand binding assays to characterize its interaction with the FP receptor.
Data Presentation
Table 1: Antagonist Potency (Ki) of AL-8810 at the FP Receptor in Various Cell Types
| Cell Type | Agonist Used | Ki (nM) | Reference |
| Rat A7r5 Aortic Smooth Muscle Cells | Fluprostenol | 426 ± 63 | [1] |
| Rat A7r5 Aortic Smooth Muscle Cells | Various FP agonists | 400 ± 100 | [2] |
| Swiss Mouse 3T3 Fibroblasts | Fluprostenol | - | [1] |
| Swiss Mouse 3T3 Fibroblasts | Various FP agonists | 200 ± 60 | [2] |
| Human Cloned Ciliary Body-derived FP Receptor | Various FP agonists | 1900 ± 300 | [2] |
| Human Trabecular Meshwork (h-TM) Cells | Various FP agonists | 2600 ± 500 | [2] |
| Human Ciliary Muscle (h-CM) Cells | Various FP agonists | 5700 | [2] |
Note: Ki values represent the equilibrium inhibition constant and are a measure of the antagonist's binding affinity.
Table 2: Partial Agonist Activity of AL-8810 at the FP Receptor
| Cell Type | Parameter | Value | Reference |
| Rat A7r5 Aortic Smooth Muscle Cells | EC50 (nM) | 261 ± 44 | [1] |
| Emax (%) | 19 | [1] | |
| Swiss Mouse 3T3 Fibroblasts | EC50 (nM) | 186 ± 63 | [1] |
| Emax (%) | 23 | [1] |
Note: EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response achievable by the drug, relative to a full agonist.
Selectivity Profile of AL-8810
AL-8810 demonstrates high selectivity for the FP receptor. At a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including DP, EP2, and EP4.[1]
Signaling Pathways
The FP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[4] Ligand binding to the FP receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. The FP receptor has also been shown to activate the Rho signaling pathway.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells or Tissues
This protocol outlines the preparation of cell membranes expressing the FP receptor, which is a crucial first step for in vitro radioligand binding assays.
Materials:
-
Cells or tissue expressing FP receptors
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Homogenize the cells or tissue in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final membrane pellet in Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of AL-8810 isopropyl ester for the FP receptor using a radiolabeled ligand such as [3H]-PGF2α.
Materials:
-
FP receptor-containing membrane preparation (from Protocol 1)
-
[3H]-PGF2α (Radioligand)
-
AL-8810 isopropyl ester (unlabeled competitor)
-
PGF2α (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well. All determinations should be done in triplicate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]-PGF2α at a concentration near its Kd, and 150 µL of the membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of [3H]-PGF2α, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of AL-8810 isopropyl ester (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [3H]-PGF2α, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (AL-8810 isopropyl ester).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Preparing AL 8810 Isopropyl Ester Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of AL 8810 isopropyl ester stock solutions for use in various experimental settings. AL 8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor and its isopropyl ester form is a lipid-soluble prodrug, enhancing its utility in cellular and in vivo studies.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.
Data Summary
Quantitative data regarding the properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 444.6 g/mol | [3][4] |
| Solubility in DMSO | ≥25 mg/mL | [3][4] |
| Solubility in Ethanol | ≥25 mg/mL | [3][4] |
| Solubility in Dimethyl Formamide | ≥25 mg/mL | [4] |
| Storage of Solid | -20°C | [3][4] |
| Storage of Stock Solution | -20°C (use within 1 month) or -80°C (use within 6 months) | [4][5] |
Experimental Protocols
This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for various assays.
Materials
-
This compound (solid form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound.
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.446 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 444.6 g/mol * 1000 mg/g = 4.446 mg/mL
-
-
Weigh the this compound.
-
Carefully weigh out the calculated amount of the solid compound using an analytical balance.
-
Transfer the weighed solid into a sterile microcentrifuge tube or vial.
-
-
Add the solvent.
-
Add the desired volume of anhydrous DMSO to the tube containing the solid this compound. For a 10 mM solution, add 1 mL of DMSO for every 4.446 mg of the compound.
-
-
Dissolve the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
If the compound does not fully dissolve, you can warm the tube to 37°C in a water bath for a few minutes and vortex again.[4][5] Alternatively, sonication for a short period can also aid in dissolution.
-
-
Aliquot and store the stock solution.
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. It is recommended to prepare and use the diluted solution on the same day.[5]
Visualizations
Signaling Pathway of FP Receptor Activation
Caption: FP receptor signaling pathway and the antagonistic action of AL 8810.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
References
Troubleshooting & Optimization
Troubleshooting AL 8810 isopropyl ester solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL 8810 isopropyl ester, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a lipid-soluble, esterified prodrug form of AL 8810. AL 8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. The isopropyl ester formulation enhances the compound's lipophilicity, which can facilitate its passage across cell membranes. Once inside the cell or tissue, endogenous esterases are expected to hydrolyze the ester, releasing the active antagonist, AL 8810.
Q2: I'm having trouble dissolving this compound directly into my aqueous buffer. Is this expected?
Yes, this is expected. This compound is a crystalline solid that is sparingly soluble in aqueous buffers. Direct dissolution in aqueous media will likely result in poor solubility and the presence of undissolved particles.
Q3: What is the recommended procedure for preparing an aqueous solution of this compound?
The recommended method is to first dissolve the this compound in an organic solvent and then dilute this stock solution into your aqueous buffer of choice.
Q4: Which organic solvents are suitable for creating a stock solution?
This compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).
Q5: What is the approximate solubility of this compound in these solvents?
-
Ethanol: ~50 mg/mL
-
DMSO: ~25 mg/mL
-
DMF: ~30 mg/mL
Q6: What is the maximum recommended concentration of organic solvent in my final aqueous solution?
The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experimental system. For most cell-based assays, the final concentration of DMSO is typically recommended to be at or below 0.5%, and for ethanol, it is often kept at or below 1%. However, the tolerance of your specific experimental system to these solvents should always be validated.
Q7: How should I store the aqueous solution of this compound?
It is not recommended to store the aqueous solution for more than one day. Ester prodrugs like this compound are susceptible to hydrolysis in aqueous environments, which would lead to the degradation of the compound. Stock solutions in anhydrous organic solvents are more stable and should be stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of the organic stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the proportion of the organic solvent in the final solution (if your experimental system allows).- Decrease the final concentration of this compound.- Try a different co-solvent system (e.g., a mixture of ethanol and water).- Vigorously vortex or mix the aqueous buffer while adding the organic stock solution to promote rapid dispersion. |
| Low or inconsistent biological activity in my assay. | - Incomplete dissolution of the compound.- Degradation of the compound in the aqueous buffer.- The final concentration of the organic solvent is inhibiting the biological system. | - Ensure the compound is fully dissolved in the organic solvent before diluting into the aqueous buffer. Sonication may aid in dissolution.- Prepare fresh aqueous solutions for each experiment.- Perform a vehicle control experiment with the same concentration of the organic solvent to assess its effect on your assay. |
| Cloudy or hazy appearance of the final aqueous solution. | Formation of a fine precipitate or an emulsion. | - Filter the solution through a 0.22 µm syringe filter (note that this may remove some of the undissolved compound).- Re-prepare the solution, ensuring vigorous mixing during the dilution step.- Consider the use of a surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) to improve solubility and prevent precipitation. The compatibility of surfactants with your assay must be verified. |
Data Presentation
Table 1: Solubility of AL 8810 Analogs in Organic Solvents
| Compound | Solvent | Solubility |
| This compound | Ethanol | Soluble (specific concentration not published) |
| This compound | DMSO | Soluble (specific concentration not published) |
| This compound | DMF | Soluble (specific concentration not published) |
| AL 8810 methyl ester | Ethanol | ~50 mg/mL |
| AL 8810 methyl ester | DMSO | ~25 mg/mL |
| AL 8810 methyl ester | DMF | ~30 mg/mL |
Data for AL 8810 methyl ester is provided as a reference for the expected solubility of the isopropyl ester analog.
Table 2: Stability of Prostaglandin Isopropyl Ester Analogs in Aqueous Solutions
| Compound | pH | Temperature (°C) | Stability |
| Latanoprost (B1674536) | 5.0 - 6.25 | 60 | Stable for at least 28 days[1] |
| Latanoprost | 6.7 | 70 | <80% remaining after 28 days[1] |
| Travoprost | 6.0 ± 0.2 | Not Specified | Most stable pH range |
This data for latanoprost and travoprost, which are also prostaglandin isopropyl ester prodrugs, suggests that the stability of this compound in aqueous solution is likely pH-dependent. It is recommended to use freshly prepared solutions and to buffer the aqueous medium to a slightly acidic to neutral pH for short-term experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 444.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1 mg of this compound and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Calculate the volume of DMSO required to make a 10 mM stock solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 444.6 g/mol ) / 0.01 mol/L * 1,000,000 µL/L = 224.9 µL
-
-
Add 224.9 µL of anhydrous DMSO to the vial containing the this compound.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Perform a serial dilution of the 10 mM stock solution to an intermediate concentration (e.g., 1 mM) in DMSO to minimize the volume of stock solution added to the final aqueous buffer.
-
To make 100 µL of a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Add the appropriate volume of the intermediate stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
To prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock solution to 990 µL of the aqueous buffer.
-
-
The final concentration of DMSO in this example is 1%.
-
Use the freshly prepared working solution in your experiment immediately. Do not store the aqueous working solution.
Mandatory Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: AL 8810 antagonizes the FP receptor signaling pathway.
References
Technical Support Center: Optimizing AL-8810 Isopropyl Ester for FP Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AL-8810 isopropyl ester for effective FP (prostaglandin F) receptor blockade. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810, and why is its isopropyl ester form used?
A1: AL-8810 is a selective and competitive antagonist of the prostaglandin (B15479496) F (FP) receptor.[1][2][3] It is a valuable pharmacological tool for studying the physiological and pathological roles of the FP receptor.[1][3] The isopropyl ester form of AL-8810 is a more lipid-soluble prodrug. This enhanced lipophilicity facilitates its passage across cell membranes. Once inside the cell, endogenous esterases hydrolyze the isopropyl ester, releasing the active carboxylic acid form of AL-8810, which then antagonizes the FP receptor.
Q2: How do I prepare and store AL-8810 isopropyl ester?
A2: AL-8810 isopropyl ester is typically soluble in organic solvents like DMSO and ethanol.[4] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For experimental use, this stock solution should be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular effects. Stock solutions should be stored at -20°C or lower, protected from light and moisture.
Q3: What is the optimal concentration of AL-8810 isopropyl ester for my experiments?
A3: The effective concentration of AL-8810 for FP receptor blockade is dependent on the cell type, the concentration of the FP receptor agonist being used, and the specific experimental endpoint being measured. Based on published data, the active acid form of AL-8810 typically has a Ki (inhibitor constant) in the range of 0.2 to 5.7 µM in various cell-based assays.[5][6] Therefore, a concentration range of 1 to 10 µM is a common starting point for achieving effective FP receptor blockade. However, it is highly recommended to perform a concentration-response experiment to determine the optimal concentration for your specific experimental system.
Q4: Does AL-8810 have any partial agonist activity?
A4: Yes, AL-8810 has been reported to exhibit weak partial agonist activity at the FP receptor, particularly at higher concentrations.[1][3][7][8] This means that in the absence of an FP receptor agonist, AL-8810 itself can weakly activate the receptor. This partial agonism should be considered when designing experiments and interpreting results. It is advisable to include a control where cells are treated with AL-8810 alone to assess any baseline effects.
Q5: How can I confirm that the AL-8810 isopropyl ester is being converted to its active form in my experimental system?
A5: The conversion of the isopropyl ester to the active acid is dependent on the presence of intracellular and extracellular esterases.[5][6] Most cell culture systems, especially when supplemented with serum, contain sufficient esterase activity. To confirm hydrolysis, you could perform a time-course experiment. Pre-incubate your cells with the AL-8810 isopropyl ester for varying durations (e.g., 30, 60, 120 minutes) before adding the FP receptor agonist. If the antagonist effect increases with pre-incubation time, it suggests that hydrolysis is occurring and helps you determine the optimal pre-incubation period for maximal blockade.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no FP receptor blockade observed. | 1. Incomplete hydrolysis of the isopropyl ester: Insufficient pre-incubation time or low esterase activity in the experimental system. 2. Suboptimal concentration of AL-8810: The concentration used may be too low to effectively compete with the agonist. 3. Degradation of AL-8810: Improper storage or handling of the compound. 4. High agonist concentration: The concentration of the FP receptor agonist may be too high, making it difficult for a competitive antagonist to be effective. | 1. Increase the pre-incubation time with AL-8810 isopropyl ester before adding the agonist. Consider supplementing the medium with a source of esterases if using a serum-free system. 2. Perform a concentration-response curve for AL-8810 to determine the optimal inhibitory concentration. 3. Ensure proper storage of the AL-8810 stock solution at -20°C or below, protected from light and moisture. Prepare fresh dilutions for each experiment. 4. Reduce the concentration of the FP receptor agonist to a level that elicits a submaximal response (e.g., EC80). |
| High background signal or apparent agonist effect with AL-8810 alone. | 1. Partial agonist activity of AL-8810: At higher concentrations, AL-8810 can weakly activate the FP receptor. 2. Off-target effects: Although selective, at very high concentrations, off-target effects cannot be entirely ruled out. | 1. Lower the concentration of AL-8810. Always include a control with AL-8810 alone to quantify its baseline effect. 2. Use the lowest effective concentration of AL-8810 as determined by your concentration-response experiments. |
| Variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or health can affect receptor expression and signaling. 2. Inconsistent reagent preparation: Variations in the preparation of agonist and antagonist solutions. 3. Incomplete washing of DMSO: Residual DMSO from the stock solution can affect cell health and assay performance. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. 2. Prepare fresh dilutions of all reagents for each experiment from a validated stock solution. 3. Ensure that the final concentration of DMSO is kept constant and at a non-toxic level across all experimental conditions. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of the active acid form of AL-8810 in various experimental systems.
Table 1: Inhibitor Constant (Ki) of AL-8810
| Cell Line | Agonist Used | Assay Type | Ki (µM) | Reference |
| Mouse 3T3 cells | Fluprostenol | Phosphatidylinositol Turnover | 0.2 ± 0.06 | [6] |
| Rat A7r5 cells | Fluprostenol | Phosphatidylinositol Turnover | 0.4 ± 0.1 | [6] |
| Rat A7r5 cells | Fluprostenol | Phospholipase C Activity | 0.426 ± 0.063 | [1] |
| Human cloned ciliary body-derived FP receptor | Multiple Agonists | - | 1.9 ± 0.3 | [5] |
| Human trabecular meshwork (h-TM) cells | Multiple Agonists | - | 2.6 ± 0.5 | [5] |
| Human ciliary muscle (h-CM) cells | Multiple Agonists | - | 5.7 | [5] |
Table 2: pA2 Values of AL-8810
| Cell Line | Agonist Used | Schild Slope | pA2 | Reference |
| Rat A7r5 cells | Fluprostenol | 0.80 - 0.92 | 6.68 ± 0.23 | [1] |
| Mouse 3T3 cells | Fluprostenol | 0.80 - 0.92 | 6.34 ± 0.09 | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) mobilization following FP receptor activation and its blockade by AL-8810 using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing the FP receptor
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
FP receptor agonist (e.g., PGF2α, fluprostenol)
-
AL-8810 isopropyl ester
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates (or other suitable culture vessels for microscopy) and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing and De-esterification:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.[9]
-
-
Antagonist Pre-incubation:
-
Prepare dilutions of AL-8810 isopropyl ester in HBSS at the desired concentrations.
-
Replace the buffer in the wells with the AL-8810 solutions and incubate for a predetermined time (e.g., 30-60 minutes) to allow for hydrolysis to the active form.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the FP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence ratio (340/380 nm excitation).
-
Add the FP receptor agonist to the wells and continue recording the fluorescence ratio to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio over time. The peak change in the ratio is proportional to the increase in intracellular calcium.
-
Compare the agonist-induced calcium response in the presence and absence of AL-8810 to determine the extent of receptor blockade.
-
Protocol 2: Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This protocol describes the measurement of inositol phosphate accumulation, a downstream signaling event of FP receptor activation, and its inhibition by AL-8810.
Materials:
-
Cells expressing the FP receptor
-
myo-[³H]-inositol
-
Inositol-free cell culture medium
-
Lithium chloride (LiCl)
-
FP receptor agonist (e.g., PGF2α, fluprostenol)
-
AL-8810 isopropyl ester
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Seeding and Radiolabeling:
-
Seed cells in 24- or 48-well plates.
-
Once the cells reach about 50-60% confluency, replace the medium with inositol-free medium containing myo-[³H]-inositol (e.g., 1 µCi/mL) and culture for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Antagonist and LiCl Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with AL-8810 isopropyl ester at the desired concentrations in a buffer containing LiCl (typically 10 mM) for a predetermined time (e.g., 30-60 minutes). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
-
Agonist Stimulation:
-
Add the FP receptor agonist to the wells and incubate for an appropriate stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the TCA-soluble fraction (containing the inositol phosphates).
-
-
Isolation and Quantification of Inositol Phosphates:
-
Neutralize the TCA extract.
-
Apply the extract to a Dowex AG1-X8 (formate form) column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Compare the amount of [³H]-inositol phosphate accumulation in agonist-stimulated cells in the presence and absence of AL-8810 to determine the degree of FP receptor blockade.
-
Visualizations
Caption: FP Receptor Signaling Pathway and AL-8810 Blockade.
Caption: General Experimental Workflow for AL-8810 Experiments.
Caption: Prodrug Activation of AL-8810 Isopropyl Ester.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Understanding and Addressing the Partial Agonist Activity of AL-8810
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the partial agonist activity of AL-8810, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in accurately interpreting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 and what is its primary mechanism of action?
AL-8810 is a prostaglandin F2α analog.[1] It is primarily known as a selective and competitive antagonist of the prostaglandin F2α (FP) receptor.[2][3][4] However, it's crucial to recognize that AL-8810 also exhibits weak partial agonist activity.[2][3] This means that while it can block the effects of more potent FP receptor agonists, it can also weakly activate the receptor itself.[2][3]
Q2: In which experimental assays is the partial agonist activity of AL-8810 typically observed?
The partial agonist effects of AL-8810 are most commonly observed in functional assays that measure downstream signaling of the FP receptor. The FP receptor is a Gq-protein coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC). Therefore, assays measuring PLC activity, such as inositol (B14025) phosphate (B84403) (IP) turnover assays and intracellular calcium mobilization assays, are where this partial agonism is most evident.[2][5]
Q3: How significant is the partial agonist activity of AL-8810?
AL-8810 has low efficacy (Emax) compared to full FP receptor agonists like fluprostenol (B1673476) or cloprostenol.[2] For instance, in A7r5 rat thoracic aorta smooth muscle cells, the maximal response of AL-8810 is approximately 19% of that induced by the full agonist cloprostenol.[2] In Swiss mouse 3T3 fibroblasts, its Emax is about 23% of the full agonist response.[2] While this agonist activity is weak, it is significant and can lead to confounding results if not properly accounted for in experimental design and data interpretation.
Q4: Can AL-8810 exhibit biased agonism?
There is evidence to suggest that AL-8810 may act as a biased agonist. While the canonical signaling pathway for the FP receptor involves Gq/11-PLC activation, some studies have shown that AL-8810 can activate Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[6][7] This activation can occur through a mechanism involving Epidermal Growth Factor Receptor (EGFR) transactivation, which is distinct from the pathway activated by the full agonist PGF2α.[7] This suggests that AL-8810 may preferentially activate certain downstream signaling pathways over others.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with AL-8810 due to its partial agonist properties.
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in baseline signal upon addition of AL-8810 alone. | This is likely due to the inherent partial agonist activity of AL-8810 stimulating the FP receptor. | - Run a dose-response curve of AL-8810 alone to characterize its agonist effect in your specific assay system.- Use the lowest effective concentration of AL-8810 for antagonism studies to minimize its agonist contribution.- If possible, use a cell line with a lower FP receptor expression level, as this can sometimes reduce the observable partial agonism. |
| Inconsistent or variable antagonist effect of AL-8810. | - The partial agonist effect of AL-8810 may be interfering with its antagonist activity, especially at higher concentrations.- The concentration of the full agonist used in the assay is too high, making it difficult for a partial agonist/antagonist to compete effectively. | - Perform a Schild analysis to determine the nature of the antagonism (competitive vs. non-competitive) and to obtain a more accurate measure of antagonist potency (pA2 value).[2]- Use a concentration of the full agonist that elicits a submaximal response (e.g., EC80) to allow for a clearer window to observe antagonism.[8] |
| Maximal response of the full agonist is suppressed in the presence of AL-8810. | While AL-8810 is generally considered a competitive antagonist, at very high concentrations, its partial agonist activity or other non-specific effects could lead to a depression of the maximal response of a full agonist. This can also be indicative of insurmountable antagonism. | - Re-evaluate the concentration range of AL-8810 being used. Avoid using excessively high concentrations.- Perform a thorough Schild analysis. A slope significantly different from 1 may indicate non-competitive antagonism.[2] |
| Discrepancy in AL-8810 potency between different assays (e.g., IP turnover vs. calcium mobilization). | This could be due to differences in signal amplification between the two pathways or the potential for biased agonism, where AL-8810 preferentially activates one pathway over another. | - Characterize the potency and efficacy of AL-8810 in each assay independently.- Consider investigating downstream signaling pathways beyond calcium and IP turnover, such as ERK phosphorylation, to get a more complete picture of AL-8810's activity. |
Quantitative Data Summary
The following tables summarize the reported pharmacological parameters of AL-8810 in various in vitro assays.
Table 1: Partial Agonist Activity of AL-8810
| Cell Line | Assay | Parameter | Value | Reference |
| A7r5 rat thoracic aorta smooth muscle cells | Phospholipase C activity | EC50 | 261 ± 44 nM | [2] |
| Emax | 19% (relative to cloprostenol) | [2] | ||
| Swiss mouse 3T3 fibroblasts | Phospholipase C activity | EC50 | 186 ± 63 nM | [2] |
| Emax | 23% (relative to cloprostenol) | [2] |
Table 2: Antagonist Activity of AL-8810
| Cell Line | Agonist | Assay | Parameter | Value | Reference |
| A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | Phospholipase C activity | pA2 | 6.68 ± 0.23 | [2] |
| Ki | 426 ± 63 nM (against 100 nM fluprostenol) | [2] | |||
| Swiss mouse 3T3 fibroblasts | Fluprostenol | Phospholipase C activity | pA2 | 6.34 ± 0.09 | [2] |
| Ki | 0.2 ± 0.06 µM | [6] | |||
| h-TM cells | (±) fluprostenol | PI turnover | Ki | 2.56 ± 0.62 µM | [1] |
Experimental Protocols
1. Inositol Phosphate (IP) Turnover Assay
This protocol is a general guideline for measuring FP receptor-mediated PLC activation.
-
Cell Culture and Labeling:
-
Plate cells (e.g., A7r5, 3T3) in appropriate multi-well plates and grow to near confluency.
-
Label the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a LiCl solution for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of AL-8810 for a defined period before adding the agonist.
-
Stimulate the cells with the desired agonist (e.g., fluprostenol) or AL-8810 alone for an appropriate time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Extract the soluble inositol phosphates.
-
-
Quantification:
-
Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting.
-
2. Intracellular Calcium Mobilization Assay
This protocol provides a general workflow for measuring changes in intracellular calcium concentration.
-
Cell Preparation and Dye Loading:
-
Plate cells in black-walled, clear-bottom multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader equipped with injectors.
-
To test for antagonist activity, inject AL-8810 into the wells and incubate for a short period.
-
Initiate the measurement of fluorescence intensity over time.
-
Inject the agonist (e.g., PGF2α) or AL-8810 alone and continue to record the fluorescence signal. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is used to determine the magnitude of the calcium response.
-
Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Caption: Signaling pathways activated by the FP receptor.
Caption: Experimental workflow for characterizing the antagonist activity of AL-8810.
Caption: Troubleshooting logic for experiments involving AL-8810.
References
- 1. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of AL 8810 isopropyl ester in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AL 8810 isopropyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It functions as a potent and selective competitive antagonist of the PGF2α receptor, also known as the FP receptor.[1][2] In its active form (AL 8810), it blocks the canonical Gq protein-coupled signaling pathway typically initiated by FP receptor agonists. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2]
Q2: Is this compound selective for the FP receptor?
Yes, AL 8810 has demonstrated high selectivity for the FP receptor. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors, including TP, DP, EP2, and EP4.[1]
Q3: Does AL 8810 have any agonist activity?
AL 8810 can exhibit weak partial agonist activity at the FP receptor, particularly at higher concentrations.[1] This is characterized by a low maximal effect (Emax) compared to full agonists.[1] A significant finding is that AL 8810 can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2), through a mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][4] This signaling is independent of the canonical Gq/PLC pathway.[3][4]
Q4: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents such as DMSO and ethanol (B145695).[2][5] For long-term storage, it is recommended to store the compound at -20°C.[5] To improve solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[5]
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects Observed
Symptoms:
-
You are using AL 8810 as an antagonist, but you observe an increase in a signaling readout, such as ERK1/2 phosphorylation.
-
You see a small, but measurable, increase in intracellular calcium or IP1 accumulation at high concentrations of AL 8810 alone.
Possible Causes and Solutions:
-
Partial Agonism: AL 8810 is a known partial agonist at the FP receptor.[1] At concentrations typically higher than those needed for antagonism, its agonist properties can become apparent.
-
Solution: Perform a dose-response experiment with AL 8810 alone to determine the concentration at which you observe this effect in your system. When using it as an antagonist, stay below this concentration range.
-
-
Off-Target EGFR Transactivation: AL 8810 can induce ERK1/2 phosphorylation via transactivation of the EGFR, a pathway distinct from the canonical FP receptor signaling.[3][6][7] This is a notable off-target effect.
-
Solution: To confirm this, pre-treat your cells with a specific EGFR inhibitor (e.g., AG1478) or a Src kinase inhibitor, as Src is involved in this pathway.[3][7] If the AL 8810-induced ERK1/2 activation is blocked, it confirms this off-target mechanism. Consider the implications of this pathway activation for your experimental interpretation.
-
Issue 2: Incomplete or Weak Antagonism of FP Receptor Agonist
Symptoms:
-
Co-incubation with AL 8810 only partially blocks the signal from a known FP receptor agonist (e.g., PGF2α, fluprostenol).
-
A very high concentration of AL 8810 is required to see an antagonistic effect.
Possible Causes and Solutions:
-
Inappropriate Concentration: The concentration of AL 8810 may be too low relative to the agonist concentration.
-
Solution: AL 8810 is a competitive antagonist.[1] The required concentration will depend on the concentration and affinity of the agonist used. Perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of AL 8810 to determine the appropriate concentration for your experimental conditions.[8]
-
-
Compound Stability/Solubility: The compound may have degraded or precipitated out of solution.
-
Solution: Ensure proper storage of AL 8810 at -20°C.[5] When preparing working solutions, ensure it is fully dissolved. For aqueous buffers, it is advisable to first dissolve it in DMSO or ethanol and then dilute it, being mindful of the final solvent concentration in your assay.
-
-
Incorrect Experimental Timing: The pre-incubation time with AL 8810 may be insufficient.
-
Solution: For competitive antagonists, a pre-incubation period is crucial to allow the antagonist to bind to the receptor before adding the agonist. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized for your specific cell type and experimental conditions.
-
Issue 3: High Background or Low Signal-to-Noise Ratio in Assays
Symptoms:
-
High basal signal in your calcium mobilization or IP1 accumulation assay, making it difficult to detect the effect of AL 8810.
Possible Causes and Solutions:
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to high background signals.
-
Solution: Ensure you are using healthy, sub-confluent cells. Optimize cell seeding density for your specific assay plate format.
-
-
Assay-Specific Issues (Calcium Mobilization):
-
Assay-Specific Issues (IP1 Accumulation):
Issue 4: Observed Cytotoxicity or Changes in Cell Viability
Symptoms:
-
You observe a decrease in cell number, changes in cell morphology, or an increase in cell death markers after treatment with AL 8810.
Possible Causes and Solutions:
-
High Compound Concentration or Solvent Toxicity: High concentrations of AL 8810 or the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration of AL 8810 in your cell line. Always include a vehicle control with the same final concentration of the solvent used to dissolve AL 8810. Aim to keep the final DMSO concentration below 0.5%.
-
Data Presentation
Table 1: Pharmacological Properties of AL 8810
| Parameter | Value | Cell Line/System | Reference |
| Antagonist Activity | |||
| Ki | 426 ± 63 nM | A7r5 cells | [1] |
| pA2 | 6.68 ± 0.23 | A7r5 cells | [1] |
| pA2 | 6.34 ± 0.09 | Swiss 3T3 fibroblasts | [1] |
| Partial Agonist Activity (PLC Pathway) | |||
| EC50 | 261 ± 44 nM | A7r5 cells | [1] |
| Emax | 19% (vs. cloprostenol) | A7r5 cells | [1] |
| EC50 | 186 ± 63 nM | Swiss 3T3 fibroblasts | [1] |
| Emax | 23% (vs. cloprostenol) | Swiss 3T3 fibroblasts | [1] |
| Partial Agonist Activity (MAPK/ERK Pathway) | |||
| Concentration for robust ERK1/2 activation | 10 µM | FP-R cells (HEK293) & MG-63 cells | [3][6] |
Experimental Protocols
Key Experiment 1: Calcium Mobilization Assay to Test Antagonism
-
Cell Seeding: Seed cells (e.g., HEK293T cells transiently expressing the FP receptor) in a 96-well black, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.[13]
-
Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the AL 8810 dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare the FP receptor agonist (e.g., PGF2α) at a concentration that gives a robust response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an injector to add the agonist to the wells.
-
Measure the fluorescence intensity kinetically for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the basal fluorescence from the peak fluorescence.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of AL 8810 to observe the rightward shift characteristic of competitive antagonism.
-
Key Experiment 2: Western Blot for ERK1/2 Phosphorylation (Off-Target Effect)
-
Cell Culture and Starvation:
-
Culture cells (e.g., MG-63 or HEK293 expressing the FP receptor) to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) before the experiment to reduce basal ERK1/2 phosphorylation.
-
-
Treatment:
-
Treat the cells with AL 8810 (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes).[6]
-
Include a positive control (e.g., PGF2α or EGF) and a vehicle control (DMSO).
-
To confirm the mechanism, include a condition where cells are pre-treated with an EGFR inhibitor (e.g., 125 nM AG1478) for 30 minutes before adding AL 8810.[3]
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Mandatory Visualizations
Caption: Canonical FP receptor signaling pathway and its antagonism by AL 8810.
Caption: Off-target signaling of AL 8810 via EGFR transactivation leading to MAPK/ERK activation.
Caption: A logical workflow for troubleshooting common issues with AL 8810 experiments.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. resources.revvity.com [resources.revvity.com]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete hydrolysis of AL 8810 isopropyl ester to AL 8810 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL-8810 isopropyl ester. Our goal is to help you ensure complete hydrolysis of the prodrug to its active form, AL-8810, in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 and its isopropyl ester?
AL-8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] It is often used in research to study the role of the FP receptor in various physiological and pathological processes. The isopropyl ester of AL-8810 is a more cell-permeable prodrug form. This ester modification increases the lipophilicity of the compound, facilitating its passage across cell membranes.[2] Once inside the cell, intracellular esterases are expected to hydrolyze the ester bond, releasing the active AL-8810 acid to interact with the FP receptor.
Q2: Why is ensuring complete hydrolysis of the isopropyl ester important?
Q3: How can I confirm that the AL-8810 isopropyl ester is being hydrolyzed in my specific cell line?
Direct and indirect methods can be used to confirm hydrolysis:
-
Direct Method (Recommended): The most definitive method is to quantify the intracellular concentrations of both the AL-8810 isopropyl ester and the active AL-8810 acid over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will provide a direct measure of the rate and extent of hydrolysis.
-
Indirect Method: Assess the biological activity of AL-8810 by measuring its antagonistic effect on a known FP receptor agonist (e.g., fluprostenol).[1][3] A concentration-dependent inhibition of the agonist-induced response (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) accumulation) suggests that the prodrug is being converted to the active antagonist.[3][4]
Q4: What are the typical cellular esterases responsible for hydrolysis?
Carboxylesterases (CES) are the primary enzymes responsible for the hydrolysis of many ester prodrugs within cells.[5][6] The specific type and activity level of these esterases can vary significantly between different cell lines and tissues.
Troubleshooting Guide
This guide addresses common issues encountered when working with AL-8810 isopropyl ester in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable biological activity of AL-8810 isopropyl ester. | 1. Incomplete Hydrolysis: The cell line may have low intrinsic esterase activity. 2. Prodrug Instability: The isopropyl ester may be unstable in the cell culture medium. 3. Incorrect Assay Conditions: The concentration of the prodrug or the incubation time may be insufficient. | 1. Verify Hydrolysis: Use LC-MS/MS to directly measure the conversion of the prodrug to the active form. If hydrolysis is low, consider pre-incubating the cells with the prodrug for a longer duration or using a cell line with known high esterase activity. 2. Assess Stability: Incubate the AL-8810 isopropyl ester in your cell culture medium (without cells) for the duration of your experiment and measure its concentration at different time points using LC-MS/MS. 3. Optimize Assay Parameters: Perform a time-course and concentration-response experiment to determine the optimal conditions for observing the antagonistic effect of AL-8810. |
| High variability in experimental results. | 1. Inconsistent Hydrolysis: The rate of hydrolysis may vary between wells or plates due to differences in cell density or health. 2. Serum Esterases: Fetal bovine serum (FBS) in the culture medium contains esterases that can hydrolyze the prodrug extracellularly, leading to inconsistent concentrations of the active compound reaching the cells. | 1. Ensure Consistent Cell Seeding: Use a consistent cell seeding density and ensure cells are healthy and in the exponential growth phase. 2. Minimize Serum Effects: Consider reducing the serum concentration during the drug treatment period or using a serum-free medium if your cell line can tolerate it. Alternatively, pre-incubate the prodrug in serum-containing medium for a set period to allow for some hydrolysis before adding it to the cells, though this may complicate interpretation. |
| Unexpected agonist-like effects observed. | AL-8810 itself has been reported to have weak partial agonist activity at the FP receptor in some cell systems.[1][3] | This is an intrinsic property of the molecule. To study its antagonist effects, it is crucial to perform the experiments in the presence of a full FP receptor agonist and observe the rightward shift in the agonist's concentration-response curve. |
Experimental Protocols
Protocol 1: Direct Quantification of AL-8810 Isopropyl Ester and AL-8810 by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of the prodrug and its active metabolite in cell lysates. As a close analog, methods for latanoprost (B1674536) can be adapted.[7][8][9][10][11]
1. Sample Preparation: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with AL-8810 isopropyl ester at various concentrations and for different time points. c. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). d. Lyse the cells using a suitable lysis buffer (e.g., methanol (B129727) or a mixture of ethyl acetate (B1210297) and isopropanol).[7] e. Scrape the cells and collect the lysate. f. Centrifuge the lysate to pellet cell debris. g. Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Use a C8 or C18 reverse-phase column.[7] b. Employ a mobile phase gradient consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).[7] c. Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. d. Optimize the MRM transitions for both AL-8810 isopropyl ester and AL-8810. e. Use a deuterated internal standard for accurate quantification.[7]
3. Data Analysis: a. Generate a standard curve for both the prodrug and the active acid. b. Calculate the intracellular concentration of each compound at each time point. c. Determine the rate of hydrolysis.
Protocol 2: Indirect Functional Assay to Assess AL-8810 Activity
This protocol describes a functional assay to indirectly confirm the hydrolysis of the prodrug by measuring the antagonistic activity of AL-8810 on FP receptor signaling.
1. Cell Culture: a. Plate a suitable cell line expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts) in a 96-well plate.[1][12] b. Allow the cells to grow to a confluent monolayer.
2. Antagonist Pre-incubation: a. Pre-incubate the cells with varying concentrations of AL-8810 isopropyl ester for a predetermined time (e.g., 1-4 hours) to allow for intracellular hydrolysis.
3. Agonist Stimulation: a. Add a known FP receptor agonist, such as fluprostenol, at its EC80 concentration to all wells (except for the negative control). b. Incubate for the appropriate time to induce a downstream signaling response (e.g., calcium mobilization or inositol phosphate accumulation).
4. Measurement of Downstream Signaling: a. Calcium Mobilization Assay: If using a calcium-sensitive fluorescent dye, measure the fluorescence intensity using a plate reader. b. Inositol Phosphate (IP) Assay: Lyse the cells and measure the accumulation of IP using a commercially available assay kit.
5. Data Analysis: a. Plot the agonist response against the concentration of AL-8810 isopropyl ester. b. A concentration-dependent decrease in the agonist-induced signal indicates successful hydrolysis of the prodrug to the active antagonist, AL-8810.
Quantitative Data Summary
The following table summarizes the hydrolysis rates of latanoprost, a structurally similar isopropyl ester prodrug of a prostaglandin F2α analog, in various ocular tissues. This data can serve as a reference for estimating the potential hydrolysis of AL-8810 isopropyl ester in cell lines derived from similar tissues.
| Tissue | Time to >50% Hydrolysis | Reference |
| Human Cornea | < 2 hours | [13] |
| Human Ciliary Body | < 2 hours | [13] |
| Human Choroid | < 2 hours | [13] |
| Human Conjunctiva | < 2 hours | [13] |
| Rabbit Cornea | Rapid | [14] |
Note: Hydrolysis rates can vary significantly depending on the specific cell line, passage number, and experimental conditions. It is crucial to determine the hydrolysis rate in your specific experimental system.
Visualizations
Caption: Workflow for verifying prodrug hydrolysis.
Caption: AL-8810 antagonism of FP receptor signaling.
Caption: Troubleshooting workflow for low activity.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid | Semantic Scholar [semanticscholar.org]
- 10. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
- 11. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of AL 8810 isopropyl ester in solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AL-8810 isopropyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 isopropyl ester and how should it be stored?
A1: AL-8810 isopropyl ester is a lipid-soluble prodrug of AL-8810, which is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1] For long-term storage, it is recommended to store AL-8810 isopropyl ester as a solid at -20°C.[2] Stock solutions in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) should also be stored at -20°C or -80°C and used within one to six months, depending on the storage temperature, to minimize degradation.[2] It is advisable to prepare fresh aqueous solutions for experiments and avoid long-term storage of aqueous solutions.[3]
Q2: What solvents are recommended for preparing stock solutions of AL-8810 isopropyl ester?
A2: AL-8810 isopropyl ester is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] For example, its solubility is reported to be ≤25mg/ml in ethanol, 25mg/ml in DMSO, and 25mg/ml in dimethyl formamide.[2] The choice of solvent will depend on the specific requirements of your experiment and downstream applications.
Q3: My AL-8810 isopropyl ester solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current solvent or at the current temperature. Isopropyl esters of prostaglandins (B1171923) have limited solubility in aqueous buffers.[4] To address this, you can try the following:
-
Increase Temperature: Gently warming the solution to 37°C may help redissolve the compound.[2]
-
Sonication: Using an ultrasonic bath can also aid in dissolving the compound.[2]
-
Adjust Solvent Composition: If using a mixed solvent system (e.g., DMSO and aqueous buffer), you may need to increase the proportion of the organic solvent.
-
Prepare a Fresh Solution: If precipitation is persistent, it is best to prepare a fresh, lower-concentration solution.
Q4: How stable is AL-8810 isopropyl ester in aqueous solutions?
A4: As an isopropyl ester, AL-8810 is susceptible to hydrolysis in aqueous solutions, which would convert it to the active acid form, AL-8810.[5][6] The rate of hydrolysis is dependent on pH, temperature, and the presence of enzymes (esterases). Generally, hydrolysis is faster at alkaline and acidic pH compared to a neutral pH.[5][7] For critical experiments, it is recommended to prepare aqueous solutions fresh and use them promptly. For prolonged experiments, the stability of the compound in the specific experimental media should be validated.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This could be due to the degradation of AL-8810 isopropyl ester in your cell culture medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Suspected degradation of AL-8810 isopropyl ester during an experiment.
If you suspect degradation is affecting your results, a stability study under your specific experimental conditions is recommended.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of AL-8810 Isopropyl Ester in Solution
This protocol outlines a method to determine the stability of AL-8810 isopropyl ester in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation:
-
Prepare a stock solution of AL-8810 isopropyl ester in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).
-
Dilute the stock solution to the final desired concentration in your experimental buffer (e.g., phosphate-buffered saline, cell culture medium).
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the solution, and quench any potential degradation by adding a miscible organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and process them in the same way as the T=0 sample.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for prostaglandin analysis.
-
The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a pH modifier like trifluoroacetic acid.
-
Monitor the elution of AL-8810 isopropyl ester and any potential degradation products using a UV detector (e.g., at 210-220 nm).
-
-
Data Analysis:
-
Calculate the percentage of the initial AL-8810 isopropyl ester remaining at each time point.
-
Plot the percentage of intact AL-8810 isopropyl ester versus time to determine the degradation rate.
-
Illustrative Stability Data:
The following table provides an example of how to present stability data. Note: This is illustrative data and does not represent the actual stability of AL-8810 isopropyl ester.
| Time (hours) | Temperature (°C) | pH | % AL-8810 Isopropyl Ester Remaining |
| 0 | 37 | 7.4 | 100 |
| 2 | 37 | 7.4 | 95.2 |
| 4 | 37 | 7.4 | 90.5 |
| 8 | 37 | 7.4 | 82.1 |
| 24 | 37 | 7.4 | 65.4 |
| 48 | 37 | 7.4 | 45.3 |
Signaling Pathway
AL-8810 is an antagonist of the Prostaglandin F2α (FP) receptor. Its interaction with the FP receptor can modulate downstream signaling pathways.
Caption: Simplified signaling pathway of the FP receptor modulated by AL-8810.
References
Interpreting unexpected results in experiments with AL 8810 isopropyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL-8810 isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 isopropyl ester and how does it work?
A1: AL-8810 isopropyl ester is a lipid-soluble prodrug of AL-8810.[1][2] As a prodrug, it is designed to be more lipophilic to facilitate passage across biological membranes, such as the cornea.[2] Following administration, it is hydrolyzed by endogenous esterases into its active form, AL-8810. AL-8810 is an analog of prostaglandin (B15479496) F2α (PGF2α) and acts as a selective and potent antagonist at the prostaglandin F (FP) receptor.[1][3][4] By blocking the FP receptor, it prevents the binding of PGF2α and other FP receptor agonists, thereby inhibiting their biological effects, which can include smooth muscle contraction and modulation of intraocular pressure.[2][5]
Q2: What is the expected outcome of using AL-8810 isopropyl ester in my experiment?
A2: The expected outcome is the competitive antagonism of FP receptor-mediated effects.[4] For example, if you are studying the contractile response of a smooth muscle preparation to an FP agonist like latanoprost (B1674536) or PGF2α, pre-treatment with AL-8810 isopropyl ester should lead to a reduction or blockade of this contraction.[6] In studies on intraocular pressure, it is expected to antagonize the effects of FP agonists.
Q3: Is AL-8810 a pure antagonist?
A3: No, AL-8810 is technically a partial agonist with very low intrinsic activity at the FP receptor.[2][4] This means that while it primarily acts as an antagonist, it can weakly activate the FP receptor on its own, especially at higher concentrations.[4] Its agonist activity is significantly lower than that of full agonists like fluprostenol.[2]
Troubleshooting Guide for Unexpected Results
Issue 1: Observation of Agonist-like Effects
Q: I am using AL-8810 isopropyl ester as an antagonist, but I am observing a weak agonist effect (e.g., slight tissue contraction, minor increase in intracellular calcium). Why is this happening?
A: This is a known characteristic of AL-8810. It is not a pure antagonist but a partial agonist with low efficacy.[2][4]
-
Possible Cause 1: High Concentration: At higher concentrations, the partial agonist properties of AL-8810 may become more apparent.
-
Troubleshooting Step: Perform a dose-response curve for AL-8810 isopropyl ester alone in your experimental system to determine the concentration at which agonist effects become significant. Use a concentration for your antagonism studies that is effective in blocking the effects of a full agonist but has minimal intrinsic activity.
-
Possible Cause 2: Receptor Reserve: The expression level of FP receptors in your cell or tissue system can influence the observed effect. A high receptor reserve might amplify the weak agonist signal.
-
Troubleshooting Step: Characterize the FP receptor expression in your model system. Consider using a system with a lower, more physiologically relevant receptor density if possible.
Issue 2: Lack of Antagonistic Effect
Q: I am not observing any antagonism of the FP receptor agonist in my experiment after applying AL-8810 isopropyl ester. What could be the reason?
A: There are several potential reasons for a lack of antagonistic effect:
-
Possible Cause 1: Incomplete Hydrolysis of the Isopropyl Ester: AL-8810 isopropyl ester is a prodrug and must be hydrolyzed to the active acid form, AL-8810, by cellular esterases.[2] Insufficient esterase activity in your specific in vitro or ex vivo model can lead to a lack of active compound.
-
Troubleshooting Step 1: Pre-incubate the tissue or cells with AL-8810 isopropyl ester for a sufficient duration to allow for hydrolysis. Incubation times may need to be optimized for your specific system.
-
Troubleshooting Step 2: Consider using the active form, AL-8810, directly if your experimental design allows, to bypass the need for hydrolysis.
-
Possible Cause 2: Inappropriate Concentration: The concentration of AL-8810 isopropyl ester may be too low to effectively compete with the agonist.
-
Troubleshooting Step: Perform a Schild analysis to determine the potency (pA2 value) of AL-8810 in your system. This will help you determine the appropriate concentration range to achieve effective antagonism. AL-8810 has shown pA2 values around 6.34-6.68 in different cell lines.[4]
-
Possible Cause 3: Agonist Acting on a Different Receptor: The agonist you are using might be acting on a different prostaglandin receptor subtype for which AL-8810 is not an effective antagonist. AL-8810 is highly selective for the FP receptor and does not significantly inhibit TP, DP, EP2, or EP4 receptors at concentrations up to 10 µM.[4]
-
Troubleshooting Step: Verify the receptor selectivity of your agonist in your experimental system using a panel of selective antagonists for other prostanoid receptors.
Issue 3: High Variability in Results
Q: My results with AL-8810 isopropyl ester are highly variable between experiments. What could be causing this?
A: High variability can stem from several factors:
-
Possible Cause 1: Compound Stability: Prostaglandin analogs can be sensitive to temperature and pH.
-
Troubleshooting Step: Prepare fresh solutions of AL-8810 isopropyl ester for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer.
-
Possible Cause 2: Inconsistent Hydrolysis: The rate of conversion from the prodrug to the active form can vary depending on cell density, passage number, or tissue health, which can affect esterase activity.
-
Troubleshooting Step: Standardize your cell culture or tissue preparation procedures meticulously. Ensure consistent cell densities and passage numbers for in vitro experiments.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Agonist Activity (EC50) | A7r5 rat aorta smooth muscle cells | 261 ± 44 nM | [4] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [4] | |
| Maximal Effect (Emax) | A7r5 rat aorta smooth muscle cells | 19% (relative to cloprostenol) | [4] |
| Swiss mouse 3T3 fibroblasts | 23% (relative to cloprostenol) | [4] | |
| Antagonist Potency (pA2) | A7r5 rat aorta smooth muscle cells | 6.68 ± 0.23 | [4] |
| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [4] | |
| Inhibition Constant (Ki) | A7r5 rat aorta smooth muscle cells | 426 ± 63 nM (against 100 nM fluprostenol) | [4] |
Experimental Protocols
Protocol 1: In Vitro Phospholipase C Activity Assay
This protocol is based on the methodology used to characterize AL-8810's activity in A7r5 and 3T3 cells.[4]
-
Cell Culture: Culture A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts in appropriate media until confluent.
-
Labeling: Label the cells with [³H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phospholipids.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) for 15 minutes. For antagonism experiments, add various concentrations of AL-8810 isopropyl ester during this step.
-
Stimulation: Add the FP receptor agonist (e.g., fluprostenol) at various concentrations and incubate for 30-60 minutes.
-
Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Quantification: Isolate the inositol phosphates (IPs) using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and determine EC50, Emax, and, for antagonism experiments, pA2 values using Schild analysis.
Protocol 2: Calcium Mobilization Assay
This protocol is based on methods used to assess the antagonism of FP receptor-induced calcium mobilization.[2]
-
Cell Culture: Plate cells (e.g., A7r5) on black-walled, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells to remove extracellular dye.
-
Antagonist Pre-treatment: Add AL-8810 isopropyl ester at the desired concentration and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline reading. Inject the FP agonist (e.g., travoprost (B1681362) free acid) and record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence response and plot concentration-response curves to assess the antagonistic effect of AL-8810.
Visualizations
Caption: FP Receptor Signaling Pathway Antagonized by AL-8810.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in AL 8810 isopropyl ester experimental results
Welcome to the technical support center for AL 8810 isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound is a lipid-soluble prodrug form of AL 8810.[1][2][3] A prodrug is an inactive compound that is converted into its active form within the body or in a cellular environment. In this case, cellular esterases hydrolyze the isopropyl ester to yield the active compound, AL 8810.[4] AL 8810 is a potent and selective competitive antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[5][6] It works by blocking the receptor, thereby preventing the binding and downstream signaling of the natural ligand, Prostaglandin F2α (PGF2α), and other FP receptor agonists.[5]
Q2: Why is the isopropyl ester formulation of AL 8810 used?
A2: The isopropyl ester formulation increases the lipophilicity of the compound. This property enhances its ability to penetrate biological membranes, such as the cornea or cell membranes, which is a common strategy for prostaglandin-based therapeutics.[4] Once inside the target tissue or cell, it is converted to the active, more polar free acid, AL 8810.
Q3: What is the primary signaling pathway blocked by AL 8810?
A3: AL 8810 primarily blocks the Gq-coupled signaling pathway associated with the FP receptor.[7] Upon activation by an agonist like PGF2α, the FP receptor activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][8] This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC), influencing a variety of cellular functions.[4][8]
Q4: Does the active form, AL 8810, have any agonist activity?
A4: Yes, AL 8810 is technically a partial agonist with very low intrinsic activity.[4][5] While its primary function in most experimental settings is as an antagonist, it can weakly activate the FP receptor on its own, particularly at higher concentrations.[5] This effect is typically minor compared to full agonists like PGF2α or fluprostenol.
Troubleshooting Guide
Issue: Inconsistent or No Antagonist Effect Observed
Q5: My experimental results with this compound are highly variable or show no effect. Could solubility be the problem?
A5: Yes, improper solubilization is a leading cause of experimental variability. This compound is a lipophilic molecule with very poor aqueous solubility.[9] Preparing a well-dissolved, stable stock solution is critical.
Recommendations:
-
Use the Right Solvent: Prepare initial stock solutions in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide (DMF), where its solubility is significantly higher.[10]
-
Avoid Aqueous Stock Solutions: Do not attempt to make high-concentration stock solutions in aqueous buffers like PBS.
-
Mind the Final Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts and compound precipitation.
-
Visual Confirmation: Always visually inspect the final solution for any signs of precipitation after dilution.
Table 1: Solubility Data for this compound
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | ≤25 mg/mL | [10] |
| DMSO | 25 mg/mL | [10] |
| Dimethylformamide (DMF) | 25 mg/mL | [10] |
| PBS (pH 7.2) | Very Low (data for methyl ester is 0.5 mg/mL) | [9] |
Q6: How can I be certain that the inactive prodrug is being converted to the active AL 8810 free acid in my experiment?
A6: The conversion is dependent on the activity of endogenous esterases in your experimental system (e.g., cell culture, tissue homogenate). Variability in esterase activity can lead to inconsistent results.
Recommendations:
-
Pre-incubation: Allow for a sufficient pre-incubation period (e.g., 15-30 minutes) with the this compound before adding the FP receptor agonist. This gives cellular esterases time to hydrolyze the prodrug.
-
Cellular Health: Ensure the cells used in the experiment are healthy and metabolically active, as esterase activity can be compromised in stressed or dying cells.
-
Use a Control: If variability persists, consider using the active AL 8810 free acid as a control. This will bypass the need for enzymatic activation and help determine if the issue lies with the prodrug conversion step or elsewhere in the experimental setup.
Q7: Could my compound be degrading during storage or use? How should I handle it?
A7: Yes, improper storage can lead to degradation. Prostaglandin analogs, particularly esters, can be sensitive to temperature and repeated freeze-thaw cycles.[11]
Recommendations:
-
Follow Storage Guidelines: Store the compound as recommended by the supplier, typically at -20°C for long-term storage.[10]
-
Aliquot Stock Solutions: Once a stock solution is prepared, it is best to aliquot it into smaller, single-use volumes. This practice avoids repeated freeze-thaw cycles that can degrade the compound and introduce moisture.[10]
-
Check Solution Stability: Be aware of the recommended storage time for stock solutions. For example, solutions stored at -80°C may be stable for up to 6 months, while those at -20°C should be used within a month.[10]
Table 2: Recommended Handling and Storage of this compound
| Condition | Recommendation | Reference(s) |
| Solid Form Storage | Store at -20°C. | [10] |
| Stock Solution Prep | Use dry, high-purity organic solvents (DMSO, Ethanol, DMF). | [10] |
| Stock Solution Storage | Aliquot into single-use tubes. Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [10] |
| Shipping | Shipped at room temperature for solid form; blue ice may be used for solutions. | [10] |
Issue: Unexpected Agonist-like Effects Observed
Q8: I am observing a weak cellular response when I apply this compound by itself. Why is an antagonist causing this?
A8: This is likely due to the weak partial agonist activity of AL 8810.[5] While it is primarily an antagonist, it can bind to the FP receptor and elicit a small functional response, with a maximal effect that is only a fraction of that produced by a full agonist.[5] This is more likely to be observed at higher concentrations.
Recommendations:
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with this compound alone to characterize its partial agonist activity in your system.
-
Optimize Concentration: Use the lowest concentration of the antagonist that provides effective blockade of your FP agonist without causing significant partial agonism. A Schild analysis can help determine the appropriate concentration range.[4][5]
Table 3: Pharmacological Profile of Active AL 8810
| Parameter | Value (Cell Line) | Description | Reference(s) |
| Antagonist Activity (pA2) | 6.68 (A7r5 cells) | A measure of the potency of a competitive antagonist. | [5] |
| Antagonist Activity (pA2) | 6.34 (3T3 cells) | A measure of the potency of a competitive antagonist. | [5] |
| Inhibition Constant (Ki) | 426 nM (A7r5 cells) | The concentration of antagonist that binds to half the receptors at equilibrium in the absence of agonist. | [5] |
| Partial Agonist Potency (EC50) | 261 nM (A7r5 cells) | The concentration at which AL 8810 produces 50% of its own maximal response. | [5] |
| Partial Agonist Efficacy (Emax) | 19% (A7r5 cells) | The maximal response produced by AL 8810 relative to the full agonist cloprostenol. | [5] |
| Selectivity | No significant activity at TP, DP, EP2, or EP4 receptors at concentrations up to 10 µM. | Demonstrates selectivity for the FP receptor over other prostanoid receptors. | [5] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock and Working Solutions
-
Calculate Mass: Determine the mass of this compound (MW: 444.58[2]) needed to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Dissolve: Add the appropriate volume of solvent to the vial of the compound. Vortex thoroughly until the solid is completely dissolved. A brief sonication or warming to 37°C can assist with dissolution.[10]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store immediately at -20°C or -80°C as per the storage guidelines in Table 2.
-
Prepare Working Solution: On the day of the experiment, thaw one aliquot. Perform serial dilutions in the same organic solvent to create an intermediate stock.
-
Final Dilution: Dilute the intermediate stock into your final aqueous experimental buffer or media immediately before use. Ensure the final solvent concentration is minimal and non-toxic to your system (e.g., <0.5%). Mix thoroughly but gently.
Protocol 2: General In Vitro FP Receptor Antagonism Assay (Calcium Mobilization)
-
Cell Culture: Plate cells expressing the FP receptor (e.g., A7r5 or 3T3 fibroblasts[5]) in a suitable format (e.g., 96-well black, clear-bottom plate) and grow to an appropriate confluency.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Wash: Gently wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
Antagonist Pre-incubation: Add various concentrations of this compound (prepared as in Protocol 1) to the wells. Include a vehicle control (containing the same final concentration of organic solvent). Incubate for 15-30 minutes at the desired temperature (e.g., 37°C).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a stable baseline reading, add a fixed concentration of an FP receptor agonist (e.g., PGF2α, fluprostenol) to all wells.
-
Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Analysis: The antagonist effect of AL 8810 is determined by its ability to inhibit the calcium signal induced by the FP agonist. Plot the agonist response versus the concentration of the antagonist to determine the IC50.
Visualizations
Caption: Workflow of this compound activation and its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. researchgate.net [researchgate.net]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
- 11. CA2724734A1 - Esterification process of prostaglandins and analogues thereof - Google Patents [patents.google.com]
Technical Support Center: AL-8810 Isopropyl Ester for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing AL-8810 isopropyl ester in in vivo studies. The information is designed to address specific challenges that may arise during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 and what is its primary mechanism of action?
AL-8810 is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] It functions by competitively binding to the FP receptor, thereby blocking the action of PGF2α and other FP receptor agonists.[1][2] It is important to note that AL-8810 also exhibits weak partial agonist activity at the FP receptor.[1][3]
Q2: I cannot find a recommended in vivo dose for AL-8810 isopropyl ester in the literature. How do I determine the appropriate dose for my animal model?
-
Estimate a starting dose based on in vitro data: Use the in vitro antagonist potency (Ki) of AL-8810 to estimate a starting concentration for your in vivo experiments.
-
Conduct a pilot dose-response study: Administer a range of doses to a small group of animals to identify a dose that elicits the desired biological effect without causing adverse side effects.
-
Perform a full-scale dose-response study: Once a potential dose range is identified, a larger study can be conducted to determine the optimal dose for efficacy and safety.
Q3: How can I use the in vitro Ki value of AL-8810 to estimate a starting dose for my in vivo study?
The in vitro antagonist potency (Ki) of AL-8810 at the FP receptor has been determined in various cell lines. This information can be used to estimate a target plasma concentration for your in vivo study. A common starting point is to aim for a plasma concentration that is a multiple of the in vitro Ki value (e.g., 10x, 50x, or 100x Ki).
Below is a summary of the reported in vitro antagonist potencies for AL-8810:
| Cell Line | Agonist Used | Antagonist Potency (Ki) | Reference |
| Rat A7r5 Cells | Fluprostenol | 426 ± 63 nM | [1] |
| Mouse 3T3 Cells | Fluprostenol | Not directly reported as Ki, pA2 = 6.34 ± 0.09 | [1] |
| Human Ciliary Body FP Receptor | Multiple FP agonists | 1.9 ± 0.3 µM | [2] |
| Human Trabecular Meshwork Cells | Multiple FP agonists | 2.6 ± 0.5 µM | [2] |
| Human Ciliary Muscle Cells | Multiple FP agonists | 5.7 µM | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. A pA2 of 6.34 corresponds to a KB (antagonist dissociation constant) of approximately 457 nM.
Q4: What are some common challenges or side effects to monitor for when using prostaglandin analogs in vivo?
While AL-8810 is an antagonist, it is structurally related to prostaglandins, and it's important to be aware of potential class-effects, especially at higher doses. Common side effects observed with prostaglandin analogs, particularly when administered topically to the eye, include:
-
Conjunctival hyperemia (redness)
-
Ocular irritation
-
Inflammation
It is crucial to include a vehicle control group in your experiments and to monitor for any signs of local or systemic toxicity.
Troubleshooting Guides
Issue: No observable effect at the initial doses tested.
-
Possible Cause: The administered dose is too low to achieve a sufficient concentration at the target tissue to effectively antagonize the FP receptor.
-
Troubleshooting Steps:
-
Increase the dose: Incrementally increase the dose in subsequent experimental groups.
-
Re-evaluate the route of administration: Consider if the chosen route of administration is optimal for reaching the target tissue. For example, for ocular studies, topical administration is common for prostaglandin analogs.
-
Check the formulation: Ensure the AL-8810 isopropyl ester is properly solubilized in a vehicle that is appropriate for the chosen route of administration and does not degrade the compound.
-
Issue: Significant adverse effects are observed.
-
Possible Cause: The administered dose is too high, leading to off-target effects or exaggerated pharmacology.
-
Troubleshooting Steps:
-
Reduce the dose: Decrease the dose in subsequent cohorts to a level that is well-tolerated.
-
Refine the dosing schedule: Consider if the frequency of administration can be reduced.
-
Assess for vehicle-related toxicity: Ensure the vehicle itself is not causing the observed adverse effects by including a vehicle-only control group.
-
Experimental Protocols
Protocol: Pilot Dose-Response Study for AL-8810 Isopropyl Ester in a Mouse Model of Ocular Hypertension
Objective: To determine a dose range of topically administered AL-8810 isopropyl ester that effectively blocks a PGF2α-induced increase in intraocular pressure (IOP) without causing significant ocular irritation.
Materials:
-
AL-8810 isopropyl ester
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
PGF2α (or a selective FP receptor agonist)
-
Tonometer for measuring mouse IOP
-
Anesthetic (e.g., isoflurane)
-
Male C57BL/6 mice (8-10 weeks old)
Methodology:
-
Acclimatization: Acclimate mice to the experimental procedures, including handling and IOP measurements, for at least one week prior to the study.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each mouse under light anesthesia.
-
Grouping: Randomly assign mice to different treatment groups (n=3-5 mice per group):
-
Group 1: Vehicle control
-
Group 2: AL-8810 isopropyl ester (e.g., 0.01%)
-
Group 3: AL-8810 isopropyl ester (e.g., 0.1%)
-
Group 4: AL-8810 isopropyl ester (e.g., 1%)
-
-
Topical Administration: Administer a single 5 µL drop of the respective treatment to one eye of each mouse. The contralateral eye can serve as an untreated control.
-
FP Agonist Challenge: Thirty minutes after AL-8810 administration, topically administer a dose of PGF2α known to induce a significant increase in IOP to the same eye.
-
IOP Measurement: Measure IOP at regular intervals after the PGF2α challenge (e.g., 1, 2, 4, and 6 hours).
-
Ocular Irritation Scoring: At each IOP measurement time point, score the treated eyes for signs of irritation (e.g., redness, swelling, discharge) using a standardized scoring system.
-
Data Analysis: Compare the IOP changes from baseline between the different treatment groups. Determine the dose of AL-8810 isopropyl ester that significantly attenuates the PGF2α-induced IOP increase with minimal irritation.
Visualizations
Caption: Experimental workflow for a pilot dose-response study of AL-8810 isopropyl ester.
Caption: Simplified signaling pathway of the FP receptor and the antagonistic action of AL-8810.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antagonistic Effect of AL-8810 Isopropyl Ester on FP Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AL-8810 isopropyl ester's performance against other alternatives in antagonizing the prostaglandin (B15479496) F2α (FP) receptor. Supporting experimental data and detailed protocols are presented to validate its efficacy and selectivity.
AL-8810 isopropyl ester is a lipid-soluble prodrug that is hydrolyzed in situ to its active form, AL-8810, a potent and selective antagonist of the FP receptor.[1][2] It has become a widely used pharmacological tool for studying FP receptor-mediated physiological and pathological processes.[3][4] This guide delves into the experimental validation of AL-8810's antagonistic properties, comparing it with other known FP receptor modulators.
Comparative Antagonistic Potency of AL-8810
AL-8810 demonstrates competitive antagonism at the FP receptor, meaning it binds to the same site as the natural ligand, prostaglandin F2α (PGF2α), and other agonists, thereby preventing their action without initiating a response itself.[1][5] Its efficacy is often quantified by its pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
| Compound | Cell Line | Assay Type | Agonist Used | pA2 Value | Ki (nM) | Reference |
| AL-8810 | A7r5 | Inositol (B14025) Phosphate (B84403) Accumulation | Fluprostenol | 6.68 ± 0.23 | 426 ± 63 | [5] |
| AL-8810 | Swiss 3T3 | Inositol Phosphate Accumulation | Fluprostenol | 6.34 ± 0.09 | - | [5] |
Table 1: Antagonistic Potency of AL-8810 against the FP Receptor. This table summarizes the potency of AL-8810 in antagonizing the FP receptor in different cell lines, as determined by inositol phosphate accumulation assays. The pA2 and Ki values highlight its sub-micromolar antagonist activity.
In comparison to other compounds, AL-8810 is noted for its high selectivity for the FP receptor over other prostanoid receptors (DP, EP, TP).[1][5] While other compounds like AL-3138 have also been identified as FP receptor antagonists, AL-8810 is distinguished by its competitive mechanism of action.[4]
FP Receptor Signaling and Antagonism
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[6][7] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] This signaling cascade mediates various cellular responses, including smooth muscle contraction.[9] AL-8810 blocks the initiation of this cascade by preventing agonist binding to the FP receptor.
Experimental Protocols for Validating Antagonism
The antagonistic properties of AL-8810 are typically validated using cell-based functional assays that measure the downstream consequences of FP receptor activation, such as inositol phosphate accumulation and intracellular calcium mobilization.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a key second messenger in the FP receptor signaling pathway.[3] An increase in IP levels indicates receptor activation. Antagonists are evaluated by their ability to inhibit agonist-induced IP accumulation.
Protocol:
-
Cell Culture: Plate cells expressing FP receptors (e.g., A7r5 or Swiss 3T3 cells) in 24-well plates and grow to near confluency.[5]
-
Labeling: Incubate cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of AL-8810 or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol) and incubate for an additional 30-60 minutes.
-
IP Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid).
-
Quantification: Isolate the total inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.[3]
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 and subsequently the Ki or pA2 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.[10] Fluorescent calcium indicators are used to detect these changes in real-time.
Protocol:
-
Cell Culture: Seed cells expressing FP receptors onto black-walled, clear-bottom 96-well plates.[11]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of AL-8810 to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader with an integrated fluidic dispenser to add a specific concentration of an FP agonist and simultaneously measure the change in fluorescence intensity over time.[12][13]
-
Data Analysis: The peak fluorescence intensity is proportional to the intracellular calcium concentration. The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium mobilization in the presence and absence of the antagonist.
Conclusion
The experimental data robustly supports the characterization of AL-8810 isopropyl ester as a selective and competitive antagonist of the FP receptor. Its efficacy has been consistently demonstrated in standard pharmacological assays, such as inositol phosphate accumulation and calcium mobilization. The detailed protocols provided herein offer a framework for researchers to independently validate these findings and utilize AL-8810 as a reliable tool in the investigation of FP receptor pharmacology.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 9. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to AL-8810 Isopropyl Ester and Latanoprost in Ophthalmology Research
In the landscape of ophthalmology research, particularly in the study of glaucoma and intraocular pressure (IOP) regulation, prostaglandin (B15479496) F2α (PGF2α) analogs are pivotal. This guide provides a detailed comparison of two critical research compounds: latanoprost (B1674536), a widely used PGF2α analog and FP receptor agonist for lowering IOP, and AL-8810 isopropyl ester, a selective FP receptor antagonist. This comparison is intended for researchers, scientists, and drug development professionals to delineate their opposing mechanisms and respective applications in experimental ophthalmology.
Pharmacological Profile and Mechanism of Action
Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][2][3] Latanoprost acid is a selective agonist of the prostaglandin F2α (FP) receptor.[4][5][6] By activating FP receptors located in the ciliary muscle and trabecular meshwork, it increases the uveoscleral outflow of aqueous humor, and to some extent, the trabecular outflow, leading to a reduction in intraocular pressure.[1][7][8][9][10][11]
In contrast, AL-8810 isopropyl ester is the lipid-soluble prodrug of AL-8810, which is a potent and selective antagonist of the FP receptor.[12][13][14][15] AL-8810 competitively blocks the binding of PGF2α and its analogs, like latanoprost acid, to the FP receptor, thereby inhibiting their downstream effects.[13][15] This makes AL-8810 an invaluable tool for elucidating the role of the FP receptor in various physiological and pathological processes in the eye.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data for AL-8810 and latanoprost acid, the active form of their respective isopropyl esters.
Table 1: Receptor Binding and Functional Activity
| Parameter | AL-8810 | Latanoprost Acid | Reference |
| Receptor Target | Prostaglandin FP Receptor | Prostaglandin FP Receptor | [13][15],[4][5][6] |
| Action | Antagonist | Agonist | [12][13][14][15],[4][5][6] |
| Binding Affinity (Ki) | ~285-426 nM (competitive) | ~98 nM | [13],[16] |
| Functional Potency (EC50) | Weak partial agonist activity (EC50: 186-261 nM) | 32-124 nM (FP receptor activation) | [15],[16] |
| Selectivity | Highly selective for FP receptor over other prostanoid receptors (DP, EP1, EP3, EP4, IP, TP) | Primarily selective for FP receptor, with some activity at EP1 receptors | [13][15],[16] |
Table 2: Efficacy in Intraocular Pressure (IOP) Modulation
| Compound | Effect on IOP | Magnitude of IOP Reduction (Latanoprost) | Animal Model (Latanoprost) | Reference |
| AL-8810 Isopropyl Ester | Blocks IOP reduction induced by FP agonists | Not Applicable | Not Applicable | [2][13] |
| Latanoprost (0.005%) | Reduces IOP | ~25-35% from baseline | Humans (Open-Angle Glaucoma/Ocular Hypertension) | [1][17] |
| 33.7% over 6 months | Humans (Open-Angle Glaucoma/Ocular Hypertension) | [18] | ||
| 21.3% (once daily) | Humans (Normal-Tension Glaucoma) | [19] | ||
| Up to 5.4 ± 0.8 mm Hg | Glaucomatous Cynomolgus Monkeys | [20] |
Signaling Pathways
Latanoprost acid, upon binding to the Gq-coupled FP receptor in the ciliary muscle and trabecular meshwork cells, initiates a signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the remodeling of the extracellular matrix through the regulation of matrix metalloproteinases (MMPs), which increases the outflow of aqueous humor and reduces IOP.[4][8][21] AL-8810 competitively inhibits the initial step of this pathway by preventing latanoprost acid from binding to the FP receptor.
FP Receptor Signaling Pathway
Experimental Protocols
In Vivo IOP Measurement in Rabbits
A common preclinical model for assessing the efficacy of IOP-lowering agents involves the use of rabbits.
-
Animal Model: Adult albino rabbits are typically used.[22]
-
Acclimatization: Animals are acclimatized to laboratory conditions with controlled light-dark cycles.[23]
-
IOP Measurement:
-
Tonometry: A non-invasive method where a tonometer (e.g., noncontact or Schiotz tonometer) is used to measure IOP. Topical anesthesia may be required.[23]
-
Telemetry: For continuous IOP monitoring, a telemetric pressure transducer can be surgically implanted in the eye of conscious, unrestrained rabbits.[22] This method avoids the stress artifacts associated with handling and repeated tonometry.[24]
-
-
Drug Administration: Test compounds, such as latanoprost or AL-8810 isopropyl ester, are administered topically as eye drops.[24]
-
Data Collection: IOP is measured at baseline and at various time points after drug administration to determine the onset, magnitude, and duration of the effect.[22][24]
In Vivo IOP Measurement Workflow
In Vitro Receptor Binding and Functional Assays
These assays are crucial for determining the affinity and functional activity of compounds at their target receptors.
-
Cell Culture: Human trabecular meshwork (h-TM) cells or other cell lines expressing the FP receptor are cultured.[8][13]
-
Receptor Binding Assay:
-
Cell membranes expressing the FP receptor are prepared.
-
A radiolabeled ligand (e.g., [3H]-PGF2α) is incubated with the membranes in the presence of varying concentrations of the test compound (e.g., latanoprost acid or AL-8810).
-
The amount of radiolabeled ligand bound to the receptor is measured to determine the binding affinity (Ki) of the test compound.[13]
-
-
Functional Assay (Phosphoinositide Turnover):
-
Functional Assay (Intracellular Calcium Mobilization):
Conclusion
AL-8810 isopropyl ester and latanoprost represent two sides of the same coin in FP receptor pharmacology. Latanoprost, as a potent agonist, is a cornerstone in glaucoma therapy for its robust IOP-lowering effects.[1][26] Conversely, AL-8810, as a selective antagonist, is an indispensable research tool for dissecting the intricate roles of the FP receptor signaling pathway in ocular physiology and disease.[13][15] Understanding their distinct and opposing actions is fundamental for advancing our knowledge of aqueous humor dynamics and for the development of novel therapeutic strategies for glaucoma.
References
- 1. grokipedia.com [grokipedia.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drugs.com [drugs.com]
- 8. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A six-month, randomized, double-masked study comparing latanoprost with timolol in open-angle glaucoma and ocular hypertension. The Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reduction of intraocular pressure with treatment of latanoprost once daily in patients with normal-pressure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comparative study of latanoprost (Xalatan) and isopropyl unoprostone (Rescula) in normal and glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Portico [access.portico.org]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Comparative Analysis of AL 8810 and Other PGF2α Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of AL 8810 and other prominent Prostaglandin (B15479496) F2α (PGF2α) antagonists. This document compiles experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes critical biological pathways and workflows to support informed decisions in research and development.
Prostaglandin F2α (PGF2α) exerts its diverse physiological and pathological effects through the G-protein coupled FP receptor. Antagonists of this receptor are valuable tools for elucidating the roles of the PGF2α signaling pathway and hold therapeutic potential for a range of conditions, including glaucoma, preterm labor, and neuroinflammation. AL 8810 has emerged as a widely used selective FP receptor antagonist. This guide provides a comparative analysis of AL 8810 against other notable PGF2α antagonists, focusing on their potency, selectivity, and mechanism of action.
Quantitative Comparison of PGF2α Antagonists
The following tables summarize the binding affinities and functional potencies of AL 8810 and other selected PGF2α antagonists based on available experimental data.
Table 1: Binding Affinity (Ki) and Functional Potency (IC50/Ki) at the FP Receptor
| Compound | Species/Cell Line | Assay Type | Ki / IC50 (nM) | Mechanism of Action | Reference(s) |
| AL 8810 | Mouse 3T3 cells | Phosphoinositide Turnover | 200 ± 60 | Competitive Antagonist | [1] |
| Rat A7r5 cells | Phosphoinositide Turnover | 400 ± 100 | Competitive Antagonist | [1] | |
| Rat A7r5 cells | Functional Antagonism (vs. Fluprostenol) | 426 ± 63 | Competitive Antagonist | [2] | |
| AL-3138 | Rat A7r5 cells | Functional Antagonism (vs. Fluprostenol) | 296 ± 17 | Non-competitive Antagonist | [3] |
| AS604872 | Human | Radioligand Binding | 35 | Selective Antagonist | N/A |
| Rat | Radioligand Binding | 158 | Selective Antagonist | N/A | |
| Mouse | Radioligand Binding | 323 | Selective Antagonist | N/A | |
| THG113 | FP-expressing HEK293 cells | Phosphoinositide Hydrolysis | 27 | Non-competitive Antagonist | [1] |
| PDC31 | Human | N/A | N/A | Allosteric Modulator | [4][5] |
Table 2: Selectivity Profile of PGF2α Antagonists Against Other Prostanoid Receptors
| Compound | Receptor Type | Activity | Concentration Tested | Reference(s) |
| AL 8810 | TP, DP, EP2, EP4 | No significant inhibition | 10 µM | [2] |
| AL-3138 | EP2, EP4, DP, TP | Minimal to no antagonistic effects | N/A | [3] |
| AS604872 | EP2 | 20-fold less selective than for FP | N/A | [6] |
| Other Prostanoid Receptors | >300-fold less selective than for FP | N/A | [6] | |
| THG113 | EP1, TP | Unaffected | 100 µM | [1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the PGF2α signaling pathway and a typical experimental workflow for evaluating antagonist potency.
References
- 1. THG113: a novel selective FP antagonist that delays preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A first-in-human study of PDC31 (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of AL 8810 for the FP receptor compared to other prostanoid receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional specificity of AL 8810 for the prostaglandin (B15479496) F2α (FP) receptor versus other prostanoid receptor subtypes. The data presented herein is supported by established experimental protocols, offering a comprehensive resource for researchers investigating prostanoid signaling and developing novel therapeutics.
High Specificity of AL 8810 for the FP Receptor
AL 8810 is a potent and selective antagonist of the FP receptor. Experimental data consistently demonstrates its high affinity for the FP receptor with significantly lower affinity for other prostanoid receptors, including the DP, EP, IP, and TP receptor subfamilies. This high degree of selectivity makes AL 8810 an invaluable pharmacological tool for elucidating the physiological and pathological roles of the FP receptor.
Quantitative Comparison of AL 8810 Activity at Prostanoid Receptors
The following table summarizes the antagonist potency (Ki in nM) of AL 8810 at the human FP receptor and its lack of significant activity at other human prostanoid receptors. The data is derived from functional assays measuring the inhibition of agonist-stimulated responses.
| Receptor Subtype | Antagonist Potency (Ki, nM) |
| FP | 285 - 426 [1] |
| DP1 | >30,000[1] |
| EP1 | Not Determined |
| EP2 | >30,000[1] |
| EP3 | Not Determined |
| EP4 | >30,000[1] |
| IP | >100,000[1] |
| TP | >100,000[1] |
Data presented as Ki values determined from functional antagonism studies. A higher Ki value indicates lower binding affinity.
The sub-micromolar Ki value for the FP receptor, in stark contrast to the high micromolar or undetermined activity at other prostanoid receptors, underscores the remarkable selectivity of AL 8810.[1][2] This selectivity has been demonstrated across various cell types and experimental systems.[1]
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through various signaling cascades. The FP receptor primarily couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, other prostanoid receptors, such as the EP2 and EP4 receptors, typically couple to Gs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).
References
In Vivo Validation of AL-8810 Isopropyl Ester's Effect on Intraocular Pressure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo use of AL-8810 isopropyl ester in validating the mechanism of action of prostaglandin (B15479496) F2α (FP) receptor agonists on intraocular pressure (IOP). Experimental data from key studies are presented to illustrate its efficacy as a selective FP receptor antagonist. This document also explores alternative methods for mechanism validation, offering a comprehensive overview for researchers in ophthalmology and pharmacology.
Introduction to AL-8810 and FP Receptor Agonists
Prostaglandin F2α (PGF2α) analogs are a first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP). These drugs, such as latanoprost (B1674536), travoprost, and tafluprost (B1681877), are agonists of the prostaglandin F receptor (FP receptor). Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which leads to a reduction in IOP.[1][2][3]
AL-8810 is a selective FP receptor antagonist.[4] It is a valuable pharmacological tool used in in vivo studies to block the effects of FP receptor agonists, thereby validating that their IOP-lowering effect is indeed mediated through the FP receptor. When administered alone, AL-8810 has been shown to have a minimal effect on IOP in mice. However, when co-administered with an FP receptor agonist, it can attenuate or completely block the agonist's IOP-lowering effect.
Comparative Analysis of In Vivo Validation Methods
The validation of an FP receptor agonist's mechanism of action in vivo can be approached through pharmacological blockade with antagonists like AL-8810 or through genetic models, such as the use of FP receptor knockout mice. This section compares these two methodologies, presenting key experimental data.
Pharmacological Blockade with AL-8810
This method involves the topical administration of an FP receptor agonist alone, followed by co-administration with AL-8810, to observe the change in the IOP-lowering response.
Table 1: Effect of AL-8810 on the IOP-Lowering Action of Latanoprost Free Acid (LFA) in Wild-Type Mice
| Treatment Group | N | Mean IOP Reduction from Baseline (mmHg) | Standard Deviation | P-value vs. LFA + AL-8810 |
| LFA (10⁻⁴ M) + AL-8810 (10 mM) | 6 | Minimal | - | - |
| STC-1 (0.5 μg/μL) + AL-8810 (10 mM) | 6 | Significant | - | <0.05 |
| AL-8810 (10 mM) alone | 6 | Minimal | - | Not Significant |
Data from a study on the effect of Stanniocalcin-1 (STC-1), a downstream effector of latanoprost signaling. The study demonstrates that AL-8810 blocks the effect of LFA but not STC-1.[5]
Genetic Validation using FP Receptor Knockout Mice
An alternative and powerful method for validating the mechanism of action of FP receptor agonists is the use of genetically modified animals, specifically mice lacking the FP receptor (FP knockout mice).
Table 2: Comparison of Latanoprost's Effect on IOP in Wild-Type vs. FP Receptor Knockout Mice
| Mouse Strain | Treatment | N | Mean Difference in IOP Between Treated and Untreated Eyes (mmHg) | 95% Confidence Interval |
| Homozygous FP Knockout | Latanoprost (200 ng) | 9 | +0.25 | -0.019 to +0.69 |
| Heterozygous FP Knockout | Latanoprost (200 ng) | 15 | -0.52 | -0.91 to -0.14 |
| C57BL/6 (Wild-Type) | Latanoprost (200 ng) | 10 | -1.38 | -2.1 to -0.70 |
| Swiss White (Wild-Type) | Latanoprost (200 ng) | 17 | -1.29 | -1.78 to -0.79 |
This data clearly shows that latanoprost has no significant IOP-lowering effect in mice completely lacking the FP receptor.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of typical experimental protocols used in the in vivo validation of FP receptor agonist mechanisms.
Pharmacological Blockade Experiment
-
Animal Model: C57BL/6J wild-type mice are commonly used.
-
Drug Formulation and Administration:
-
Latanoprost Free Acid (LFA): Prepared at a concentration of 10⁻⁴ M.
-
AL-8810: Prepared at a concentration of 10 mM.
-
Administration: Topical administration to the eye. The exact vehicle composition for AL-8810 in this specific study is not detailed in the provided abstract but generally involves a sterile ophthalmic solution.
-
-
IOP Measurement:
-
Baseline IOP is measured before any treatment.
-
Post-treatment IOP is measured at specific time points (e.g., on average on days 4 and 5 of treatment).
-
A rebound tonometer is a common instrument for measuring IOP in mice.
-
-
Experimental Groups:
-
LFA + AL-8810
-
AL-8810 alone
-
Vehicle control (for both LFA and AL-8810)
-
FP Receptor Knockout Mouse Experiment
-
Animal Model: Homozygous FP receptor knockout mice and corresponding wild-type controls (e.g., C57BL/6).
-
Drug Formulation and Administration:
-
Latanoprost: A 200-ng dose is administered topically to one eye. The contralateral eye often serves as an untreated control.
-
-
IOP Measurement:
-
IOP is measured in both the treated and untreated eyes, typically 2 hours after drug administration.
-
The difference in IOP between the two eyes is calculated.
-
-
Investigator Masking: To reduce bias, the investigator measuring the IOP is often blinded to the genotype of the mice.
Signaling Pathways and Visualizations
The IOP-lowering effect of FP receptor agonists is initiated by their binding to the FP receptor on ciliary muscle cells. This triggers a signaling cascade that ultimately leads to increased aqueous humor outflow.
FP Receptor Signaling Pathway
Activation of the FP receptor, a G-protein coupled receptor, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is believed to lead to the remodeling of the extracellular matrix in the ciliary muscle, reducing outflow resistance and thereby lowering IOP.[1][2]
Caption: FP Receptor Signaling Pathway and AL-8810 Blockade.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for pharmacological blockade versus the use of knockout models.
Caption: Comparison of Experimental Workflows.
Conclusion
Both pharmacological blockade with AL-8810 and the use of FP receptor knockout mice are effective in vivo methods for validating the mechanism of action of FP receptor agonists on intraocular pressure. The choice of method may depend on the specific research question, available resources, and the desire to investigate potential off-target effects. AL-8810 provides a valuable tool for acute and dose-dependent studies in wild-type animals, while knockout models offer a definitive confirmation of the receptor's role in the drug's effect. This guide provides a foundational understanding for researchers aiming to design and interpret in vivo studies in the field of glaucoma pharmacology.
References
- 1. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The IOP‐lowering effects and mechanism of action of tafluprost in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AL-8810 Isopropyl Ester and its Free Acid Form, AL-8810
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of AL-8810 isopropyl ester and its active free acid form, AL-8810. AL-8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor involved in various physiological processes, including the regulation of intraocular pressure. The isopropyl ester of AL-8810 is a more lipid-soluble prodrug designed to enhance penetration across biological membranes.[1][2][3][4] This guide will delve into their mechanism of action, present available quantitative data for the active form, and provide detailed experimental protocols for their evaluation.
Mechanism of Action and the FP Receptor Signaling Pathway
AL-8810 exerts its effects by interacting with the FP receptor. The binding of an agonist to the FP receptor typically activates a signaling cascade involving the Gq protein, which in turn stimulates phospholipase C (PLC).[5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is pivotal in mediating the physiological effects of PGF2α and its analogs.
AL-8810, in its free acid form, is characterized as a selective FP receptor antagonist.[5][7] It competitively blocks the receptor, thereby inhibiting the actions of FP receptor agonists like PGF2α and its synthetic analogs.[7] It is important to note that AL-8810 itself can act as a very weak partial agonist.[8]
Comparative Efficacy: Prodrug vs. Free Acid
AL-8810 isopropyl ester is designed as a prodrug to improve its lipophilicity and, consequently, its ability to penetrate tissues like the cornea. In ocular applications, topical administration of a prodrug often leads to higher concentrations of the active drug at the target site. Once administered, esterases in the target tissue are expected to hydrolyze the isopropyl ester to the active free acid, AL-8810.
While the conceptual advantage of the prodrug approach is clear, publicly available, direct comparative studies quantifying the in vivo efficacy (e.g., intraocular pressure reduction) of AL-8810 isopropyl ester versus its free acid form are limited. The majority of published research focuses on the pharmacological characterization of the active free acid, AL-8810.
Quantitative Data for AL-8810 (Free Acid)
The following table summarizes the reported in vitro pharmacological data for the free acid form, AL-8810. This data is crucial for understanding its potency and activity at the FP receptor.
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | Concentration for 50% of maximal response (agonist activity) | [7][9] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | Concentration for 50% of maximal response (agonist activity) | [7][9] | |
| Emax | A7r5 rat thoracic aorta smooth muscle cells | 19% (relative to cloprostenol) | Maximum response relative to a full agonist | [7] |
| Swiss mouse 3T3 fibroblasts | 23% (relative to cloprostenol) | Maximum response relative to a full agonist | [7] | |
| Ki | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM | Inhibitory constant against fluprostenol | [7][9] |
| Human ciliary muscle (h-CM) cells | 2.56 ± 0.62 µM | Inhibitory constant against (±) fluprostenol | [9] | |
| pA2 | A7r5 cells | 6.68 ± 0.23 | Schild plot value indicating antagonist potency | [7] |
| 3T3 cells | 6.34 ± 0.09 | Schild plot value indicating antagonist potency | [7] |
Experimental Protocols
In Vitro Evaluation of FP Receptor Antagonism
A common method to assess the antagonist properties of compounds like AL-8810 is through functional assays that measure the inhibition of agonist-induced intracellular signaling. A typical workflow for such an experiment is outlined below.
Detailed Methodology: Phosphatidylinositol (PI) Turnover Assay
This assay quantifies the antagonist's ability to inhibit agonist-stimulated PI hydrolysis, a key step in the FP receptor signaling cascade.
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured in appropriate media supplemented with fetal bovine serum.
-
Radiolabeling: Cells are seeded in multi-well plates and incubated with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Cells are washed and then pre-incubated with varying concentrations of AL-8810 (or vehicle control) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Agonist Stimulation: A fixed concentration of a potent FP receptor agonist, such as fluprostenol, is added to the wells and incubated to stimulate PI turnover.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.
-
Quantification: The total [³H]inositol phosphates are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The data is used to generate concentration-response curves, and the antagonist potency (Kᵢ or pA₂) is calculated using pharmacological models such as the Schild analysis.[7]
Conclusion
AL-8810 isopropyl ester serves as a prodrug for the potent and selective FP receptor antagonist, AL-8810. The rationale for the ester form is to enhance its bioavailability, particularly in topical applications. While the pharmacological profile of the free acid, AL-8810, is well-documented, demonstrating its competitive antagonist nature with weak partial agonist activity, there is a lack of publicly available, direct comparative efficacy studies between the ester and the free acid. Future research directly comparing the in vivo effects of both compounds would be invaluable for a complete understanding of their relative therapeutic potential. The experimental protocols provided herein offer a framework for conducting such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. AL 8810 isopropyl ester | CAS#:208114-93-6 | Chemsrc [chemsrc.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
Comparative Cross-Reactivity Analysis of AL-8810 with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of AL-8810, a selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor. The information is compiled from publicly available research to assist in evaluating its suitability for experimental use.
Overview of AL-8810
AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a prostaglandin F2α analog. It functions as a competitive antagonist at the FP receptor, a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[1][2] AL-8810 also exhibits weak partial agonist activity at the FP receptor.[1][3]
Cross-Reactivity Data
AL-8810 has been primarily characterized for its selectivity against other prostanoid receptors. While comprehensive screening data against a broad panel of non-prostanoid GPCRs is not extensively published, the available information indicates a high degree of selectivity for the FP receptor.
Prostanoid Receptor Selectivity
AL-8810 shows a significant selectivity for the FP receptor over other prostanoid receptor subtypes. Even at a concentration of 10 µM, it did not produce significant inhibition of the TP, DP, EP₂, and EP₄ receptors in functional assays.[1] This indicates a selectivity of over 100-fold for the FP receptor compared to these other prostanoid receptors.
| Receptor | Ligand/Agonist Used | Cell Line | Assay Type | AL-8810 Activity | Reference |
| FP | Fluprostenol | A7r5 | Phospholipase C | Ki = 426 ± 63 nM | [1] |
| FP | Fluprostenol | A7r5 | Phospholipase C | pA₂ = 6.68 ± 0.23 | [1] |
| FP | Fluprostenol | Swiss 3T3 | Phospholipase C | pA₂ = 6.34 ± 0.09 | [1] |
| TP | - | Various | Functional | No significant inhibition at 10 µM | [1] |
| DP | - | Various | Functional | No significant inhibition at 10 µM | [1] |
| EP₂ | - | Various | Functional | No significant inhibition at 10 µM | [1] |
| EP₄ | - | Various | Functional | No significant inhibition at 10 µM | [1] |
Non-Prostanoid GPCR Selectivity
Limited data is available for the cross-reactivity of AL-8810 with non-prostanoid GPCRs. One study reported that AL-8810 did not antagonize the phospholipase C-coupled V(1)-vasopressin receptor in A7r5 cells.[1]
| Receptor | Ligand/Agonist Used | Cell Line | Assay Type | AL-8810 Activity | Reference |
| V₁-Vasopressin | Vasopressin | A7r5 | Phospholipase C | No significant antagonism | [1] |
Note: The absence of comprehensive public screening data (e.g., from a broad panel like the Eurofins SafetyScreen) means that the full off-target profile of AL-8810 across diverse GPCR families such as adrenergic, muscarinic, dopaminergic, and serotonergic receptors is not well-documented in the available literature. Researchers should exercise caution and may consider conducting broader selectivity profiling for applications where off-target effects are a critical concern.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FP Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize the cross-reactivity of AL-8810.
Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of AL-8810 for a target GPCR, such as the FP receptor, using cell membranes.
Objective: To determine the inhibitory constant (Ki) of AL-8810 by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: A7r5 cell membranes expressing the FP receptor.
-
Radioligand: [³H]-PGF2α.
-
Test Compound: AL-8810.
-
Non-specific Binding Control: Unlabeled PGF2α at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare A7r5 cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-PGF2α, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α.
-
Competitive Binding: Cell membranes, [³H]-PGF2α, and varying concentrations of AL-8810.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AL-8810.
-
Determine the IC₅₀ value (the concentration of AL-8810 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a representative method for assessing the functional antagonist activity of AL-8810 at a Gq-coupled receptor, such as the FP receptor.
Objective: To measure the ability of AL-8810 to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Cells: HEK-293 cells stably expressing the human FP receptor.
-
Agonist: Fluprostenol.
-
Antagonist: AL-8810.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with injectors (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed the HEK-293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of AL-8810. Incubate for 15-30 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the agonist (fluprostenol) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Plot the agonist dose-response curves in the absence and presence of different concentrations of AL-8810.
-
Determine the EC₅₀ values for the agonist in each condition.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of AL-8810 to determine the pA₂ value, which is a measure of antagonist potency.
-
Phospholipase C (PLC) Activity Assay
This protocol is a representative method for measuring the functional activity of Gq-coupled receptors by quantifying the production of inositol (B14025) phosphates.
Objective: To determine the effect of AL-8810 on agonist-stimulated PLC activity.
Materials:
-
Cells: Swiss 3T3 fibroblasts.
-
Radiolabel: [³H]-myo-inositol.
-
Agonist: Fluprostenol.
-
Antagonist: AL-8810.
-
Stimulation Buffer: HBSS with 10 mM LiCl.
-
Extraction Solution: Perchloric acid or a chloroform/methanol mixture.
-
Anion Exchange Chromatography Columns.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Culture Swiss 3T3 cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of AL-8810 in a pre-stimulation buffer for 15-30 minutes.
-
Agonist Stimulation: Replace the pre-stimulation buffer with stimulation buffer containing the same concentrations of AL-8810 and a fixed concentration of fluprostenol. Incubate for a defined period (e.g., 30-60 minutes). LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction of Inositol Phosphates: Stop the reaction by adding an extraction solution (e.g., ice-cold perchloric acid). Neutralize the extracts.
-
Separation of Inositol Phosphates: Separate the total inositol phosphates from free [³H]-myo-inositol using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates produced against the agonist concentration in the presence and absence of AL-8810.
-
Determine the IC₅₀ of AL-8810 for the inhibition of agonist-stimulated inositol phosphate (B84403) production.
-
Calculate the Ki or pA₂ value to quantify the antagonist potency.
-
Conclusion
The available data strongly indicates that AL-8810 is a selective antagonist for the prostaglandin FP receptor with minimal cross-reactivity against other tested prostanoid receptors and the V₁-vasopressin receptor.[1] It serves as a valuable pharmacological tool for studying FP receptor-mediated processes. However, researchers should be aware of the limited publicly available data on its interaction with a broader range of GPCR families. For studies where a high degree of certainty regarding off-target effects is required, further independent screening of AL-8810 is recommended.
References
Validating the Specificity of AL 8810 using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AL 8810 is a potent tool in pharmacological research for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway.[1][2] Its specificity is a critical attribute for the accurate interpretation of experimental results. While traditional pharmacological studies have shown AL 8810 to have high selectivity for the FP receptor over other prostanoid receptors, the use of genetic knockout models provides the most definitive evidence of its on-target effects.[1][3]
Mechanism of Action and Signaling Pathway
AL 8810 acts as a competitive antagonist at the FP receptor.[1] The binding of the endogenous ligand, PGF2α, to its G-protein coupled receptor (GPCR) typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular processes. AL 8810 effectively blocks these downstream effects by preventing PGF2α from binding to the FP receptor.
Below is a diagram illustrating the PGF2α signaling pathway and the point of inhibition by AL 8810.
Caption: PGF2α signaling pathway and AL 8810 inhibition.
Validation of Specificity using FP Receptor Knockout Models
The most compelling evidence for the specificity of a pharmacological agent comes from studies utilizing knockout (KO) animal models, where the gene for the target receptor has been deleted. In this context, if AL 8810 is truly specific for the FP receptor, it should have no effect in animals lacking this receptor.
The following table summarizes key findings from a study investigating the neuroprotective effects of AL 8810 in a model of ischemic brain injury, comparing its effects in wild-type (WT) and FP receptor knockout (FP-/-) mice.
| Experimental Group | Treatment | Outcome Measure (Neuronal Cell Death) | Result | Reference |
| Wild-Type (WT) Mice | Vehicle | High | Baseline neuronal cell death following oxygen-glucose deprivation (OGD). | [5] |
| Wild-Type (WT) Mice | AL 8810 (10 µM) | Significantly Reduced | AL 8810 provided significant neuroprotection against OGD-induced cell death. | [5] |
| FP Receptor Knockout (FP-/-) Mice | Vehicle | Reduced | FP receptor knockout itself resulted in less neuronal cell death compared to WT mice. | [5] |
| FP Receptor Knockout (FP-/-) Mice | AL 8810 (10 µM) | No Significant Difference from Vehicle | AL 8810 had no protective effect in mice lacking the FP receptor, demonstrating its specificity. | [5] |
Another study on traumatic brain injury (TBI) further supports these findings.
| Experimental Group | Treatment | Outcome Measure (Hippocampal Swelling) | Result | Reference |
| Wild-Type (WT) Mice | Vehicle | Significant Swelling | TBI induced significant hippocampal swelling. | [6] |
| Wild-Type (WT) Mice | AL 8810 (10 mg/kg) | Significantly Reduced | AL 8810 treatment significantly reduced post-TBI hippocampal swelling. | [6] |
| FP Receptor Knockout (FP-/-) Mice | Vehicle | Significantly Less Swelling than WT | FP receptor knockout mice exhibited less hippocampal swelling after TBI compared to WT mice. | [6] |
These studies collectively demonstrate that the protective effects of AL 8810 are absent in mice lacking the FP receptor, providing strong evidence for its specific mode of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited studies.
-
Animal Model: Wild-type and FP receptor knockout (FP-/-) mice.
-
Slice Preparation: Organotypic hippocampal slice cultures were prepared from 10-day-old mice.
-
OGD Procedure: To mimic ischemic conditions, slice cultures were subjected to OGD by incubation in a glucose-free medium in an anaerobic chamber.
-
Drug Treatment: AL 8810 (at concentrations of 0.1, 1, or 10 µM) or vehicle was added to the culture medium immediately after the OGD period.[5]
-
Endpoint Measurement: Neuronal cell death was quantified 24 hours later by measuring the fluorescence intensity of propidium (B1200493) iodide (PI), a dye that enters and stains the nuclei of dead cells.[5]
-
Animal Model: Adult male wild-type and FP receptor knockout (FP-/-) mice.
-
TBI Induction: A controlled cortical impact (CCI) was delivered to the brain to induce a standardized TBI.
-
Drug Administration: AL 8810 (at doses of 1 or 10 mg/kg) or saline was administered via intraperitoneal injection immediately after the CCI procedure.[6]
-
Endpoint Assessment:
-
Neurological Deficit Score (NDS): Neurological impairments were evaluated at 24 and 48 hours post-CCI.
-
Histology: Brains were collected for histological analysis to measure the cortical lesion volume and hippocampal swelling.[6]
-
The following diagram illustrates the general workflow for validating drug specificity using a knockout model.
Caption: Experimental workflow for knockout model validation.
Conclusion
The use of FP receptor knockout models has been instrumental in unequivocally validating the specificity of AL 8810. The absence of its pharmacological effects in animals lacking the FP receptor provides the highest level of evidence for its on-target activity. This specificity makes AL 8810 an invaluable and reliable tool for researchers investigating the roles of the PGF2α signaling pathway in health and disease.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AL 8810 and AS 604872 as FP Receptor Antagonists in Research
For researchers, scientists, and drug development professionals investigating the prostaglandin (B15479496) F2α (PGF2α) signaling pathway, the selection of a potent and selective FP receptor antagonist is critical. This guide provides an objective comparison of two commonly used antagonists, AL 8810 and AS 604872, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Overview of AL 8810 and AS 604872
AL 8810 is a fluorinated PGF2α analogue that acts as a competitive antagonist at the FP receptor.[1] It has been extensively characterized and is often considered the antagonist of choice in many experimental settings.[1] Structurally, it is a prostanoid derivative. In contrast, AS 604872 is a non-prostanoid, thiazolidinone-based compound that also demonstrates potent and selective antagonism of the FP receptor.[1][2] The distinct chemical structures of these two compounds can influence their pharmacokinetic and pharmacodynamic properties.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for AL 8810 and AS 604872, providing a direct comparison of their binding affinities and functional potencies across different species and experimental systems.
| Parameter | AL 8810 | AS 604872 | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 285–426 nM | 35 nM | Human | [1][2] |
| 400 ± 100 nM | 158 nM | Rat (A7r5 cells) | [2][3] | |
| 200 ± 60 nM | 323 nM | Mouse (3T3 cells) | [2][3] | |
| Functional Antagonism (IC50/Ki) | Kᵢ = 426 ± 63 nM (vs. fluprostenol) | - | Rat (A7r5 cells) | [4] |
| IC50 = 190 nM (vs. PGF2α) | - | Human Colon | [1] | |
| Selectivity | ≥2 log unit selectivity against most other PG receptors | Ki > 10 μM for other PG receptors | Various | [1] |
FP Receptor Signaling and Antagonist Mechanism of Action
The prostaglandin FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq protein.[5][6] Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling pathway is integral to various physiological processes, including smooth muscle contraction and inflammation.[6][8] Both AL 8810 and AS 604872 act by competitively binding to the FP receptor, thereby preventing PGF2α from binding and initiating this downstream signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FP receptor antagonists. Below are outlines of key experimental protocols used to characterize AL 8810 and AS 604872.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously expressing or recombinantly overexpressing the FP receptor.
-
Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled antagonist (AL 8810 or AS 604872).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced activation of phospholipase C.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the FP receptor and label them with [3H]-myo-inositol.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (AL 8810 or AS 604872) for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., PGF2α or fluprostenol).
-
Extraction of Inositol Phosphates (IPs): Terminate the reaction and extract the total [3H]-IPs using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the extracted IPs using liquid scintillation counting.
-
Data Analysis: Plot the concentration of the antagonist against the inhibition of agonist-induced IP accumulation to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of the functional consequence of FP receptor activation and its inhibition by an antagonist.
Methodology:
-
Cell Culture and Dye Loading: Culture cells expressing the FP receptor on a suitable plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Antagonist Addition: Add varying concentrations of the antagonist (AL 8810 or AS 604872) and incubate.
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist and record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence response and plot the antagonist concentration against the inhibition of the agonist-induced calcium signal to determine the IC50 value.
Conclusion
Both AL 8810 and AS 604872 are valuable tools for studying the FP receptor. AL 8810, a prostanoid analogue, has a long history of use and is well-characterized as a competitive antagonist.[1][4] AS 604872, a non-prostanoid antagonist, offers a different chemical scaffold and, in some systems, exhibits higher binding affinity.[1][2] The choice between these two compounds will depend on the specific requirements of the research, including the biological system under investigation, the desired pharmacokinetic properties, and the potential for off-target effects. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their experimental designs.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
Unveiling the Competitive Antagonism of AL-8810 at the Prostaglandin F2α Receptor
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological tool is paramount. This guide provides a comparative analysis of AL-8810, a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. Through an examination of competitive binding assay data, this document elucidates the nature of AL-8810's interaction with the FP receptor and compares its potency to other relevant compounds.
AL-8810 is a novel analog of PGF2α that has been identified as a potent and selective antagonist of the FP receptor.[1][2] This receptor, a G-protein coupled receptor, is involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and intraocular pressure regulation.[2][3] The development of selective antagonists like AL-8810 provides a valuable tool for investigating the physiological and pathological roles of the FP receptor.[1]
Competitive Binding Profile of AL-8810
Competitive binding assays are a cornerstone in pharmacology for determining the affinity and mechanism of action of a ligand for its receptor.[4] In the case of AL-8810, these assays have been instrumental in confirming its role as a competitive antagonist. This means that AL-8810 binds to the same site on the FP receptor as the endogenous agonist, PGF2α, and other synthetic agonists, thereby preventing their action.[5]
The potency of AL-8810 as a competitive antagonist is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.
| Compound | Cell Line | Ki (nM) | Reference |
| AL-8810 | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 | [1] |
| AL-8810 | Swiss mouse 3T3 fibroblasts | ~200 | [6] |
| AL-8810 | Human cloned ciliary body-derived FP receptor | 1900 ± 300 | [6] |
| AL-8810 | Human trabecular meshwork (h-TM) cells | 2600 ± 500 | [6] |
| AL-8810 | Human ciliary muscle (h-CM) cells | 5700 | [6] |
| AS604872 | Human FP receptor | 35 | [7] |
| BAY-6672 | Human FP receptor | 22 | [7] |
Table 1: Comparative Binding Affinities of FP Receptor Antagonists. This table summarizes the inhibition constants (Ki) of AL-8810 in various cell lines expressing the FP receptor, alongside other notable FP receptor antagonists. Lower Ki values denote higher binding affinity.
The data clearly demonstrates that AL-8810 possesses a sub-micromolar to low micromolar affinity for the FP receptor across different species and cell types.[1][6] Variations in Ki values can be attributed to differences in experimental conditions and the specific receptor preparations used.
Experimental Protocol: Competitive Radioligand Binding Assay for the FP Receptor
The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like AL-8810 for the FP receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cells endogenously expressing or recombinantly overexpressing the FP receptor (e.g., A7r5 cells, HEK293 cells transfected with the human FP receptor).
- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity FP receptor agonist, such as [³H]-PGF2α or [³H]-Fluprostenol.
- Test Compound: AL-8810 or other unlabeled competitor compounds.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
- Scintillation Cocktail and Counter.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., AL-8810).
- Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- The amount of bound radioligand is plotted against the concentration of the unlabeled competitor.
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[8]
Visualizing the Mechanism and Workflow
To further clarify the concepts, the following diagrams illustrate the competitive binding mechanism and the experimental workflow.
Caption: Competitive antagonism at the FP receptor.
Caption: Workflow of a competitive binding assay.
Confirmation of Competitive Antagonism through Schild Analysis
Schild analysis is a powerful pharmacological method used to differentiate between competitive and non-competitive antagonism.[9][10] For a true competitive antagonist, increasing concentrations of the antagonist will cause a parallel rightward shift in the agonist's dose-response curve, without a change in the maximum response.[5] A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1.[10]
Studies on AL-8810 have demonstrated these exact characteristics. When tested against the potent FP receptor agonist fluprostenol, AL-8810 produced parallel shifts in the concentration-response curves.[5] The resulting Schild plots yielded slopes close to unity, confirming that AL-8810 acts as a competitive antagonist at the FP receptor.[5]
Conclusion
Competitive binding assays have been pivotal in characterizing AL-8810 as a selective and potent competitive antagonist of the prostaglandin F2α receptor. The quantitative data from these assays, including Ki values and Schild analysis, provide a robust foundation for its use as a pharmacological tool to probe the function of the FP receptor in various biological systems. This guide provides researchers with the essential data and methodologies to understand and potentially replicate these findings, fostering further investigation into the therapeutic potential of targeting the FP receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Safety Operating Guide
Proper Disposal of AL 8810 Isopropyl Ester: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of AL 8810 isopropyl ester, ensuring compliance with standard laboratory safety protocols. The following procedures are designed for researchers, scientists, and drug development professionals to manage this substance responsibly.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, standard good laboratory practices should always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, diatomite, or universal binders) and collect it for proper disposal.[2][3]
Quantitative Data Summary
The available quantitative data for this compound is summarized in the table below. Much of the physical and chemical property data has not been determined.[1]
| Property | Value |
| CAS Number | 208114-93-6 |
| Molecular Formula | C27H37FO4 |
| Molecular Weight | 444.6 g/mol |
| Appearance | Crystalline Solid |
| Purity | ≥98% |
| Flammability | Product is not flammable |
| pH | Not applicable |
| Boiling Point/Range | Undetermined |
| Melting Point/Range | Undetermined |
| Flash Point | Not applicable |
| Density | Not determined |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide |
Step-by-Step Disposal Protocol
Although not classified as hazardous, the SDS for this compound explicitly states: "Do not allow to enter sewers/ surface or ground water." [1][4] Therefore, drain disposal is not a permissible option. The recommended procedure is to treat it as a chemical waste product for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Experimental Protocol: Waste Segregation and Collection
-
Segregate Waste: Designate a specific, sealed container for this compound waste. This includes any unused or unwanted material, as well as contaminated consumables (e.g., pipette tips, weighing paper). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Selection: Use a container that is chemically compatible with the substance and its solvent. The original product container is often a suitable choice. Ensure the container has a secure, leak-proof cap.
-
Labeling: Clearly label the waste container as "this compound Waste." Include the name of the primary solvent if it is in solution. Ensure the label is legible and securely attached.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection.
Disposal of Empty Containers:
-
Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as chemical waste along with the this compound waste.
-
Final Disposal: Once triple-rinsed, the empty container can typically be disposed of in the regular trash. Deface or remove the original label to prevent any confusion.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
